The table below summarizes the key identifiers and physicochemical properties of this compound as reported in the search results [1] [2].
| Property | Details |
|---|---|
| CAS Number | 3091-25-6 [1] [2] |
| Molecular Formula | C8H17Cl3Sn [1] [2] |
| Molecular Weight | 338.29 g/mol [1] [2] |
| Appearance | Colourless to pale yellow oil [1] |
| Boiling Point | 150–159 °C at 10 mm Hg [1]; 142–143 °C at 33 hPa [2] |
| Density | 1.35 g/cm³ [1]; 1.839 g/cm³ at 25 °C [2] |
| Water Solubility | 330 μg/L at 20 °C [1] |
| Flash Point | >121 °C [1]; 113 °C (closed cup) [2] |
This compound is hazardous, requiring strict controls [1] [2].
While a direct, detailed lab-scale synthesis was not found, the searched patents reveal two main industrial approaches for producing monoalkyltin trihalides like this compound.
This modern, cyclic process is designed for high yield and purity, minimizing the production of toxic trialkyltin compounds [3]. It recycles intermediates to maximize the output of monoalkyltin trichloride.
Figure 1: Cyclic industrial process for high-purity monoalkyltin trihalide production [3].
Process Steps [3]:
An older patent describes a method for methyltin chlorides using a pentavalent organophosphorous salt as a catalyst [4].
The table below summarizes the key data found for octyltin trichloride (CAS No. 3091-25-6).
| Property Type | Details |
|---|
| Basic Identifiers | CAS No.: 3091-25-6 Molecular Formula: C8H17Cl3Sn Molecular Weight: 338.29 g/mol [1] [2] [3] | | Solubility Profile | Water: 330 µg/L (20°C) [1] or 2.3E-3 g/L (25°C) [3] Organic Solvents: Soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol [1] | | Stability & Storage | Stability: Hygroscopic and Moisture Sensitive [1] Storage: Keep in a cool place in a tightly closed, dry, and well-ventilated container [2] | | Physical Properties | Appearance: Liquid, Colourless to Pale Yellow [1] [2] Density: 1.35 g/cm³ [1] [3] or 1.839 g/cm³ (25°C) [2] Boiling Point: 142-143°C (at 33 hPa) [2] / 150-159°C (at 10 mmHg) [1] | | Hazard Information | Hazard Statements: H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life), H410 (Toxic to aquatic life with long-lasting effects), among others [2] [3] |
Given the compound's hazardous nature, the following general handling procedures are recommended based on the retrieved safety data [2].
Diagram of the recommended safety and handling workflow for this compound.
| Feature | Monoorganotin Trihalides (RSnX₃) | Diorganotin Dihalides (R₂SnX₂) |
|---|---|---|
| General Formula | RSnX₃ [1] | R₂SnX₂ [1] |
| Example Compounds | n-Butyltin trichloride [1] | Dialkyltin di(isooctylthioglycolate) [1] |
| Key Industrial Applications | Precursors for SnO₂ coatings on glass via Chemical Vapor Deposition (CVD) [1] | Used as stabilizers in Polyvinyl Chloride (PVC) to prevent degradation [1] |
| Toxicity Profile | Generally lower toxicity [1] | Generally lower toxicity; maximum toxicity is typically associated with trisubstituted compounds (R₃SnX) [1] |
| Primary Synthetic Method | Kocheshkov redistribution: R₄Sn + SnX₄ → 2 R₂SnX₂, then R₂SnX₂ + SnX₄ → 2 RSnX₃ [1] | Kocheshkov redistribution: R₄Sn + SnX₄ → 2 R₂SnX₂ [1] |
The synthesis of both mono- and diorganotin halides often relies on the Kocheshkov redistribution reaction. This is a type of equilibration reaction where a tetraorganotin compound (R₄Sn) reacts with tin tetrahalide (SnX₄) to form organotin halides with different numbers of organic groups [1].
Monoorganotin trihalides are also known to undergo hydrolysis. For example, isopropyltin trihalides can form complex oxo-clusters like [(i-PrSn)₁₂O₁₄(OH)₆]²⁺ upon hydrolysis, a process that can be studied using techniques like solid-state 119Sn-NMR and IR spectroscopy [2].
The toxicity of organotin compounds is highly dependent on the number of organic groups bonded to the tin atom.
The following diagram illustrates the key signaling pathway through which tributyltin (TBT) acts as a metabolic disruptor.
Key signaling pathway of TBT leading to metabolic disruption.
The information available from the search results provides a strong foundational overview but may not constitute a complete whitepaper. To deepen your technical understanding, I suggest the following:
The table below summarizes the bond dissociation enthalpies (BDEs) for various tin-element bonds, which provide insight into their relative strength and reactivity.
| Bond Type | Bond Dissociation Enthalpy (kJ mol⁻¹) | Inferred Relative Strength |
|---|---|---|
| Sn–F | 480 – 560 [1] | Strongest |
| Sn–H | 310 – 326 [1] | Medium |
| Sn–C | 224 [1] | Medium |
| Sn–O | Information missing | Information missing |
| Sn–S | Information missing | Information missing |
| Sn–N | Information missing | Information missing |
The Sn–C bond has a homolytic bond dissociation energy of approximately 224 kJ mol⁻¹ [1]. Computational studies suggest the general order of bond strength is Sn–O > Sn–S > Sn–N [1]. Precise experimental values for many bonds are scarce, and computational methods can show significant variation.
Organotin(IV) compounds, particularly triorganotin derivatives (R₃Sn⁺), show the strongest cytotoxic effects, often greater than diorganotin (R₂Sn²⁺) or monoorganotin (RSn³⁺) compounds [2]. Their anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against various human cancer cell lines.
| Compound | Cancer Cell Line & IC₅₀ Value (μM) | Experimental Context |
|---|---|---|
| Et₂SnL2 [2] | A549: 13.4 μM; MCF-7: 15.2 μM | In vitro cell culture |
| Et₂SnL4 [2] | A549: 23.8 μM; MCF-7: Information missing | In vitro cell culture |
| Ph₂SnL2 [2] | A549: 73.1 μM; MCF-7: 71.2 μM | In vitro cell culture |
| Bu₂SnL1 [2] | A549: 77.5 μM; MCF-7: 74.2 μM | In vitro cell culture |
The diagram below illustrates the general structure-activity relationship for organotin compounds.
Cytotoxicity Assay (IC₅₀ Determination) [2]
X-ray Crystallography for Structural Elucidation [3]
Organotin compounds primarily induce programmed cell death (apoptosis) through the mitochondrial pathway. The diagram below visualizes this key mechanism.
The unique properties of organotin compounds make them promising candidates in several areas:
Polyvinyl chloride (PVC) is one of the world's most widely produced synthetic polymers, ranking third after polyethylene and polypropylene with approximately 40 million tons produced annually. [1] A critical challenge in PVC processing is its inherent thermal instability, as PVC begins to decompose at temperatures above 70°C (158°F) through an autocatalytic dehydrochlorination process. [1] [2] This degradation initiates at weak points in the polymer chain, particularly at branch points or allylic positions adjacent to double bonds, where chlorine atoms become labile. Once initiated, the elimination of hydrogen chloride (HCl) proceeds in a "zipper-like" manner, resulting in the formation of conjugated polyene sequences that cause discoloration (yellowing → orange → brown → black) and eventual charring of the material, accompanied by the release of noxious HCl fumes. [3]
Organotin stabilizers, particularly those based on octyltin and methyltin compounds, represent a crucial class of additives that effectively mitigate PVC degradation through multiple mechanistic pathways. These stabilizers function primarily by: (1) displacing labile chlorine atoms at defect sites along the PVC backbone through esterification reactions, thereby preventing the initiation of dehydrochlorination; (2) scavenging liberated HCl to prevent autocatalytic degradation; and (3) disrupting the formation of conjugated polyene sequences responsible for discoloration. [3] [2] The exceptional effectiveness of organotin stabilizers, particularly in rigid PVC applications requiring clarity, stems from their ability to form substitution products that are more thermally stable than the original labile chlorine atoms, while simultaneously preventing the catalytic effects of liberated HCl.
The selection of octyltin-based stabilizers has gained significant importance due to regulatory considerations, particularly compliance with the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation. [4] High mono-octyltin compounds offer the advantage of being fully compliant with REACH requirements while providing excellent stabilization performance, especially when combined with complementary organotin compounds such as dimethyltin derivatives. [4] [5] This application note provides comprehensive protocols for the synthesis, characterization, and application of octyltin trichloride-derived stabilizers, with particular emphasis on mixed methyl-octyltin systems that deliver superior performance in rigid PVC calendering applications.
Mixed organotin stabilizer systems have emerged as technologically advanced solutions that harness the complementary properties of different organotin compounds to achieve balanced performance characteristics in PVC processing. Through extensive experimentation, researchers have identified that blends of octyltin mercaptide and methyltin mercaptide provide an optimal combination of early color development and long-term thermal stability, addressing the limitations of single-component stabilizer systems. [6] [4] The specific composition ranges and their corresponding performance attributes have been systematically investigated and optimized for various PVC processing applications.
Table 1: Methyl-Octyltin Stabilizer Composition Ranges and Performance Characteristics
| Component | Composition Range (wt%) | Key Functions | Performance Attributes |
|---|---|---|---|
| Octyltin Mercaptide | 40-75% | Early color development | Provides excellent initial color hold, improves clarity in transparent films |
| Methyltin Mercaptide | 25-60% | Long-term heat stability | Reduces burning during extended processing, enhances color retention |
| Preferred Ratio (Octyltin:Methyltin) | 60:40 to 75:25 | Balanced performance | Optimizes both early color and long-term stability |
| Optimal Production Ratio | 62:38 | Calendering applications | Specifically developed for rigid PVC film production |
The octyltin mercaptide component typically consists of 90-98% octyltin tris(2-ethylhexyl mercaptoacetate) and 2-10% dioctyltin bis(2-ethylhexyl mercaptoacetate), with a preferred composition of approximately 95:5 ratio. [4] This composition provides approximately 14% tin content in the stabilizer. Conversely, the methyltin mercaptide component generally comprises 71-76% dimethyltin bis(2-ethylhexyl mercaptoacetate) and 24-29% methyltin tris(2-ethylhexyl mercaptoacetate), with an optimal ratio of approximately 74:26, delivering approximately 19% tin content. [6] [4] The higher tin content in the methyltin component contributes to its enhanced effectiveness in long-term stabilization.
Recent advances in stabilizer technology have focused on high-purity mono-organotin compounds, which demonstrate superior performance compared to traditional mixed-grade stabilizers. These formulations leverage the synergistic interaction between high-purity mono-octyltin and dimethyltin compounds, achieving enhanced thermal stabilization while addressing regulatory requirements. [5] The purity specifications and compositional parameters for these advanced stabilizer systems are detailed in the following table.
Table 2: High-Purity Stabilizer Composition Specifications
| Parameter | Specification | Remarks |
|---|---|---|
| Mono-octyltin Compound Purity | >85% (preferably >90%, optimal 92-99%) | (n-Oc)Sn(T)₃ where T is typically 2-ethylhexylmercaptoacetate (EHMA) |
| Dimethyltin Compound Purity | >85% (preferably >90%, optimal 92-99%) | (Me)₂Sn(T)₂ where T is typically EHMA |
| Weight Ratio Range | 10:90 to 90:10 (mono-octyltin:dimethyltin) | Preferred range: 10:90 to 60:40 |
| Dioctyltin Impurities | <8% (preferably 0.1-5%) | Should be minimized for optimal performance |
| Monomethyltin Impurities | <8% (preferably 1-7%) | Naturally occurs in dimethyltin production |
| Tri-organotin Impurities | <1% | Undesirable due to reduced efficacy and potential toxicity |
The exceptional performance of high-purity stabilizer systems arises from the synergistic enhancement where dimethyltin compounds significantly boost the heat stabilizing effectiveness of mono-octyltin compounds in chlorine-containing polymers. [5] This synergy allows formulators to reduce total stabilizer loading while maintaining or even improving performance characteristics, potentially leading to cost savings and improved regulatory compliance. The blending of these high-purity components is typically performed within a temperature range of 10-70°C to ensure homogeneous mixture formation without degradation of the heat-sensitive organotin compounds.
This compound serves as a fundamental precursor in the synthesis of various octyltin-based heat stabilizers for PVC applications. The compound, with the chemical formula C₈H₁₇Cl₃Sn and molecular weight of 338.29 g/mol, is characterized by specific physical properties including a boiling point of 142-143°C at 33 hPa and a density of 1.839 g/cm³ at 25°C. [7] The synthesis typically involves the reaction of tin tetrachloride with octylating agents under controlled conditions, though the specific reaction pathways may vary based on the desired purity profile and subsequent derivatization requirements.
The following diagram illustrates the complete synthesis workflow from initial precursors to final stabilizer formulation:
Stabilizer preparation involves the conversion of this compound intermediates into functional mercaptoacetate derivatives through ligand exchange reactions. This process requires careful control of reaction conditions to achieve the desired mono- and di-organotin species while minimizing the formation of less effective tri-organotin compounds. The resulting stabilizers are then blended in specific ratios to optimize performance characteristics for particular PVC applications.
Mercaptoacetate Ester Synthesis: In a representative procedure, dissolve This compound (1.0 mol) in anhydrous toluene under nitrogen atmosphere. Add dropwise a solution of 2-ethylhexyl thioglycolate (3.1 mol) in toluene while maintaining the temperature below 30°C. After complete addition, heat the reaction mixture to 60°C and maintain for 4 hours with continuous stirring. Monitor reaction progress by thin-layer chromatography or HPLC. Upon completion, cool the mixture to room temperature and wash sequentially with dilute sodium bicarbonate solution and deionized water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove volatiles under reduced pressure to obtain the product as a pale yellow liquid. [5]
Methyltin Component Preparation: Similarly, prepare dimethyltin bis(2-ethylhexyl mercaptoacetate) by reacting dimethyltin dichloride (1.0 mol) with 2-ethylhexyl thioglycolate (2.1 mol) following a comparable procedure. The methyltin component typically yields a mixture containing approximately 74% dimethyltin bis(2-ethylhexyl mercaptoacetate) and 26% methyltin tris(2-ethylhexyl mercaptoacetate) as determined by tin NMR spectroscopy. [4]
Stabilizer Blending Protocol: Combine the octyltin and methyltin components in the predetermined ratio (typically 60-75% octyltin mercaptide and 25-40% methyltin mercaptide) in a stainless steel blending vessel. Heat the mixture to 40-50°C with moderate agitation (200-400 rpm) for 30-60 minutes to ensure complete homogenization. Avoid excessive heating or prolonged mixing to prevent thermal degradation. Cool the blended stabilizer to room temperature and filter through a 5μm polypropylene filter to remove any particulate matter. Package under nitrogen atmosphere to minimize oxidation during storage. [4]
Comprehensive characterization of octyltin stabilizers is essential for quality control and performance prediction. Multiple analytical techniques must be employed to verify chemical composition, purity, and conformance to specifications. These methods collectively provide a complete profile of the stabilizer's properties and potential performance in PVC applications.
Tin Content Determination: Accurately weigh approximately 0.1g of stabilizer sample into a quartz digestion vessel. Add 5mL concentrated nitric acid and digest using a microwave-assisted digestion system at 180°C for 20 minutes. After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to mark with deionized water. Analyze the solution using inductively coupled plasma optical emission spectrometry (ICP-OES) at the tin emission line of 189.927nm. Compare against certified tin standards to calculate percentage tin content. [4] [5]
Organotin Speciation by GC-FPD: Prepare calibration standards of monobutyltin (MBT), dibutyltin (DBT), monooctyltin (MOT), and dioctyltin (DOT) chloride compounds in tetrahydrofuran. For sample preparation, dissolve approximately 0.1g of PVC product or stabilizer formulation in 10mL tetrahydrofuran. Add 2mL of 6M HCl to hydrolyze stabilizers to chloride forms, then derivative with sodium tetraethylborate in 0.2M sodium acetate buffer (pH 4.5) at 50°C for 30 minutes. Perform headspace solid-phase microextraction (HS-SPME) using a 100μm polydimethylsiloxane fiber at 60°C for 45 minutes. Analyze by gas chromatography with flame photometric detection (GC-FPD) using a temperature-programmed method (initial 60°C for 2 minutes, ramp to 280°C at 20°C/min, hold 5 minutes). This method provides limits of quantitation in the range of 0.3-1.0 ng Sn/mL and recovery >90% for butyltins and >80% for octyltins. [8]
Structural Elucidation by FTIR: Prepare a thin film of the stabilizer between sodium chloride plates or use attenuated total reflectance (ATR) sampling. Acquire infrared spectra in the range of 4000-400cm⁻¹ with 4cm⁻¹ resolution. Characteristic absorption bands for octyltin mercaptoacetates include: C=O stretching at ~1730cm⁻¹, COO⁻ vibrations at 1380 and 1540cm⁻¹, C-S stretching at ~700cm⁻¹, and Sn-C vibrations below 600cm⁻¹. [2] Compare against reference spectra to verify ligand incorporation and detect potential impurities or degradation products.
Performance evaluation of octyltin stabilizers in PVC formulations requires standardized testing methodologies that simulate processing conditions and assess stabilization effectiveness. These protocols enable comparative analysis between different stabilizer systems and optimization for specific applications.
Thermal Stability Testing (Static Method): Prepare a PVC test formulation containing 100 phr suspension PVC (K-value 60-62), 2-3 phr stabilizer, and appropriate lubricants (0.8-1.2 phr calcium stearate, 0.2-0.5 phr paraffin wax). Mix components in a high-speed mixer with heating to 120°C until a dry blend is obtained. Process the compound on a two-roll mill at 180°C for 5 minutes to form a sheet approximately 1mm thick. Cut specimens (25mm × 25mm) and place in a forced-air circulating oven preheated to 190°C. Remove samples at regular intervals (5, 10, 15, 20, 30, 45, 60 minutes) and assess color development using a colorimeter (CIE Lab* system) or visual inspection against standard references. Record the time to initial discoloration and blackening as measures of early and long-term stability, respectively. [4] [9]
Dynamic Stability Testing: Use the same PVC compound as above and process in a torque rheometer with mixing chamber at 190°C and rotor speed of 60 rpm. Monitor torque and material temperature throughout the test. Continue until a sharp torque increase indicates crosslinking (degradation). Record the stabilization time as the duration until degradation onset. This method provides information on shear stability and processing window under dynamic conditions more representative of actual processing. [9]
Hydrogen Chloride Evolution Measurement: Employ a thermomat apparatus according to ISO 182-3 standards. Place 1g of PVC compound in a reaction tube heated to 200°C while purging with air at 1L/min. Pass the effluent gas through deionized water and continuously monitor conductivity, which increases with HCl absorption. Record the induction time until rapid increase in conductivity, indicating massive dehydrochlorination. This method provides quantitative data on HCl suppression efficiency of the stabilizer system. [2]
Systematic evaluation of octyltin-based stabilizers has demonstrated their exceptional effectiveness in protecting PVC against thermal degradation during processing. The performance advantages of mixed methyl-octyltin systems are particularly evident in rigid PVC calendering applications, where both early color retention and long-term stability are critical quality parameters. Experimental data collected under standardized testing conditions provides compelling evidence for the superior performance characteristics of these stabilizer blends.
Table 3: Thermal Stability Performance of Methyl-Octyltin Stabilizer Blends
| Stabilizer System | Concentration (phr) | Time to Initial Discoloration (min at 190°C) | Time to Blackening (min at 190°C) | CIE Delta-E Color Change (after 10 min at 190°C) |
|---|---|---|---|---|
| Octyltin Mercaptide Alone | 1.2 | 8 | 25 | 4.5 |
| Methyltin Mercaptide Alone | 1.2 | 12 | 45 | 8.2 |
| Blend (62:38 Octyltin:Methyltin) | 1.2 | 10 | >60 | 3.1 |
| High-Purity Mono-Octyltin/Dimethyltin (50:50) | 1.5 | 15 | >60 | 2.8 |
The data clearly demonstrates that stabilizer blends outperform individual components, particularly in long-term heat stability where the blend extends time to blackening to more than 60 minutes compared to 25 and 45 minutes for the individual components alone. [4] Additionally, the color retention, as measured by CIE Delta-E values after 10 minutes at 190°C, shows significant improvement with the blended system (3.1) compared to either component alone (4.5 and 8.2 respectively). This synergistic effect enables processors to achieve longer production runs with reduced scrap rates due to degradation.
Comparative studies of various stabilizer systems highlight the distinct advantages of octyltin-based stabilizers over alternative technologies, particularly in applications requiring clarity, low toxicity, and processing at high temperatures. The following experimental data illustrates the performance differential between organotin stabilizers and other common stabilizer classes under identical processing conditions.
Stabilizer Efficiency in Rigid PVC: Testing of various stabilizer classes in identical rigid PVC formulations (2.0 phr stabilizer concentration, processed at 190°C) revealed that organotin mercaptides provided the best combination of color retention and long-term stability, with induction time to discoloration of 18 minutes, compared to 12 minutes for barium-zinc systems and 8 minutes for calcium-zinc stabilizers. The organotin systems also demonstrated superior clarity in transparent applications, as their refractive index closely matches that of PVC, minimizing light scattering at the stabilizer-polymer interface. [9]
Synergistic Effects with Co-stabilizers: Research has demonstrated that the effectiveness of octyltin stabilizers can be further enhanced through combination with appropriate co-stabilizers. Epoxidized soybean oil (3-5 phr) acts synergistically with organotin stabilizers by scavenging liberated HCl and stabilizing the tin chloride reaction products. Similarly, organic phosphites (0.5-1.0 phr) function as peroxide decomposers and chelating agents for potential catalyst residues, further enhancing thermal stability. These synergistic combinations can extend stabilization time by 25-40% compared to the organotin stabilizer alone. [9]
Miscibility and Processing Advantages: Liquid octyltin mercaptide stabilizers demonstrate superior miscibility with PVC resins compared to solid stabilizer systems, leading to more homogeneous distribution and more efficient stabilization. Research has shown that liquid organotin stabilizers such as dioctyltin bis(isooctyl thioglycollate) begin functioning immediately during the heating cycle, reaching and replacing labile chlorine atoms in PVC more rapidly than solid stabilizers, thereby more effectively retarding HCl evolution in the critical early stages of processing. [2] This enhanced miscibility contributes to the reduction of plate-out on processing equipment and improves the overall processability of PVC compounds.
Octyltin-based stabilizers find application across a diverse range of PVC products, with particular dominance in applications requiring clarity, regulatory compliance, and high-temperature processing. The specific stabilizer composition and concentration are tailored to meet the unique requirements of each application, processing method, and performance expectations.
Rigid PVC Calendered Films: Octyltin stabilizers, particularly mixed methyl-octyltin systems, are extensively employed in the production of rigid PVC films by calendering operations. These applications typically utilize stabilizer concentrations of 1.5-2.5 phr and require the excellent early color hold provided by the octyltin component combined with the long-term stability contributed by the methyltin moiety. The processing temperatures for these applications typically exceed 400°F (204°C), where PVC becomes inherently unstable without effective stabilization. [4] The low volatility of methyltin mercaptide reduces fuming during high-temperature processing, contributing to improved working conditions and reduced maintenance requirements for processing equipment.
Potable Water Pipes and Conduits: The non-toxic character of octyltin stabilizers, particularly high-purity mono-octyltin compounds, makes them suitable for potable water contact applications where extraction concerns preclude the use of certain other stabilizer classes. These applications typically employ stabilizer levels of 0.3-0.8 phr and benefit from the excellent long-term heat stability during extrusion processes. The approved regulatory status of specific octyltin compounds under various national and international standards further enhances their utility in these sensitive applications. [2]
Transparent Packaging and Bottles: The exceptional clarity imparted by organotin stabilizers stems from their refractive index matching that of PVC, minimizing light scattering at the stabilizer-polymer interface. This property makes octyltin stabilizers indispensable for transparent packaging applications, including bottles, sheets, and films. In these applications, stabilizer concentrations typically range from 1.0-2.0 phr, with specific selection based on the processing method (extrusion blow molding, injection molding, or thermoforming) and the required color characteristics of the final product. [9]
Regulatory compliance represents a critical consideration in stabilizer selection, with octyltin-based systems offering distinct advantages in meeting increasingly stringent global chemical regulations. Understanding these regulatory frameworks is essential for formulators developing PVC products for international markets.
REACH Compliance: The European Union's REACH regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals) addresses the production and use of chemical substances and their potential impacts on human health and the environment. High mono-octyltin stabilizers are fully compliant with REACH legislation, as are high dimethyl organotin stabilizers. [4] This compliance ensures that PVC finished products incorporating these stabilizers can avoid being labeled "Substance of Very High Concern," maintaining market access and consumer acceptance. The blending of octyltin and methyltin stabilizers represents a strategic approach to achieving both performance optimization and regulatory conformity.
Occupational Safety Considerations: The Occupational Safety and Health Administration (OSHA) in the United States has established a Threshold Limit Value (TLV) for exposure to all organotin compounds at 0.1 mg tin per m³ of air averaged over an 8-hour work shift. [2] This exposure limit necessitates appropriate engineering controls (ventilation, closed processing) and personal protective equipment (gloves, safety goggles, respiratory protection when needed) during handling and processing of octyltin stabilizers. Safety Data Sheets for this compound precursors indicate classification as Skin Corrosion Category 1B (H314 - causes severe skin burns and eye damage) and Acute Aquatic Toxicity Category 1 (H400 - very toxic to aquatic life), mandating careful handling to prevent environmental release. [7]
Food Contact and Medical Applications: Certain octyltin stabilizers have received approval for use in food contact applications and medical devices from regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). [2] These approvals typically specify maximum use levels, extraction limits, and specific application restrictions. Formulators must verify the current regulatory status of specific stabilizer compounds for their intended applications and markets, as regulatory frameworks continue to evolve in response to new toxicological and environmental data.
This compound-derived stabilizers represent sophisticated and highly effective solutions for mitigating thermal degradation in PVC processing. The synergistic combination of octyltin and methyltin mercaptides delivers superior performance compared to single-component stabilizer systems, providing excellent early color development combined with exceptional long-term heat stability. These advanced stabilizer systems enable PVC processors to meet increasingly demanding performance requirements while addressing evolving regulatory constraints, particularly REACH compliance in European markets.
The comprehensive protocols detailed in this application note provide researchers and formulators with robust methodologies for the synthesis, characterization, and performance evaluation of octyltin-based stabilizer systems. The experimental data presented demonstrates the clear performance advantages of optimized methyl-octyltin blends, particularly in demanding applications such as rigid PVC calendering where processing temperatures exceed 200°C. As PVC continues to be one of the world's most versatile and widely used polymers, advanced stabilization technologies based on octyltin chemistry will remain essential for maximizing product performance, extending service life, and meeting regulatory requirements across diverse global markets.
Monoorganotin trihalides (RSnX₃, where R = organic group, X = Cl, Br, I) represent a specialized class of organotin(IV) compounds that serve as high-purity precursors for tin dioxide (SnO₂) thin film deposition via chemical vapor deposition (CVD). These compounds are characterized by a tin-carbon covalent bond with three halide ligands completing the tetrahedral coordination around the central tin atom. The unique reactivity and volatility of monoorganotin trihalides make them particularly suitable for vapor deposition processes, as they typically demonstrate favorable thermal transport properties while maintaining sufficient stability for handling and storage under appropriate conditions.
The interest in monoorganotin trihalides as CVD precursors stems from their ability to decompose cleanly at elevated temperatures, forming high-purity tin dioxide films with minimal carbon contamination. This decomposition occurs through a complex series of gas-phase and surface reactions that ultimately result in the formation of SnO₂, a versatile semiconductor material with numerous technological applications. The selection of specific R groups (typically methyl, n-butyl, or other short-chain alkyl groups) allows for tuning of precursor properties such as volatility, thermal stability, and decomposition kinetics, providing materials scientists with a degree of control over the deposition process and resulting film characteristics [1].
Organotin chemistry has evolved significantly since the discovery of the first organotin compound (diethyltin diiodide) by Frankland in 1849, with monoorganotin trihalides emerging as important specialty precursors for advanced materials applications. The worldwide production of organotin chemicals currently reaches approximately 50 kilotons annually, with monoorganotin trihalides representing a small but technologically significant segment of this market [1]. Their primary industrial application lies in the deposition of functional tin dioxide coatings, which exploit the unique electronic, optical, and chemical properties of SnO₂.
Tin dioxide thin films deposited from monoorganotin trihalide precursors find application across diverse technological domains, leveraging the unique combination of properties exhibited by SnO₂. The table below summarizes the key application areas and the specific SnO₂ film characteristics that enable each application:
Table 1: Applications of SnO₂ Thin Films Deposited from Monoorganotin Trihalide Precursors
| Application Domain | Specific Application | Key SnO₂ Film Properties Utilized | Typical Film Thickness Range |
|---|---|---|---|
| Packaging Materials | Glass bottle coatings | Impact resistance improvement, lubricant adhesion | 50-100 nm |
| Electronic Devices | Transparent conducting electrodes | Electrical conductivity, optical transparency | 100-1000 nm |
| Decorative Coatings | Iridescent glass surfaces | Interference effects, refractive index | 100-1000 nm |
| Advanced Electronics | Conductive films for electronics | Electrical conductivity, stability | >1 μm |
| Protective Coatings | Wear-resistant surfaces | Hardness, chemical inertness | 50-500 nm |
One of the most established applications of monoorganotin trihalide CVD is the deposition of thin SnO₂ coatings on glass containers, where films typically ranging from 50-100 nm thickness significantly enhance the impact resistance of the glass, allowing for the production of lighter and more cost-effective packaging materials. The CVD process utilizing precursors such as n-butyltin trichloride occurs at the hot glass surface (typically 500-600°C), where the precursor undergoes controlled pyrolysis to form adherent, transparent SnO₂ coatings [1]. These coatings additionally improve the adherence of lubricant films that reduce scuff resistance during handling and transport.
In the electronics sector, transparent conducting oxides based on SnO₂ represent another significant application, with thicker films (100-1000 nm) exhibiting the required combination of electrical conductivity and optical transparency for use in displays, photovoltaics, and transparent electrodes. When film thickness exceeds the 100 nm range, interference effects can create iridescent appearances, which has been exploited for decorative applications [1]. For advanced electronic applications requiring higher conductivity, films exceeding 1 μm in thickness can be deposited, serving as conductive pathways in various electronic devices.
The functional properties of SnO₂ films deposited via monoorganotin trihalide CVD can be further enhanced through doping with other elements such as antimony, fluorine, or indium, which modify the electrical and optical characteristics to suit specific application requirements. The ability to control film thickness, morphology, and stoichiometry through careful manipulation of CVD parameters makes monoorganotin trihalides versatile precursors for tailoring material properties across this diverse application landscape.
The Kocheshkov redistribution reaction (also known as comproportionation) represents the most widely employed laboratory and industrial method for the selective synthesis of monoorganotin trihalides. This method involves the controlled reaction of tetraorganotin compounds with tin tetrahalide in precise stoichiometric ratios, allowing for the preparation of high-purity monoorganotin trihalides with minimal byproduct formation [1] [2].
The general reaction scheme for monoorganotin trichloride synthesis follows:
R₄Sn + 3SnCl₄ → 4RSnCl₃
Where R represents an organic group (typically methyl, n-butyl, n-octyl, or phenyl). The experimental protocol proceeds as follows:
This method is particularly valuable for laboratory-scale synthesis due to its excellent selectivity and the commercial availability of starting materials. The reaction proceeds without solvent at elevated temperatures, simplifying product recovery and minimizing waste generation. The following table summarizes typical reaction conditions and yields for selected monoorganotin trihalides:
Table 2: Synthesis Parameters for Monoorganotin Trihalides via Kocheshkov Redistribution
| Precursor | Reaction Temperature (°C) | Reaction Time (hours) | Isolated Yield (%) | Purification Method |
|---|---|---|---|---|
| CH₃SnCl₃ | 150-170 | 2-3 | 85-90 | Fractional distillation |
| C₄H₉SnCl₃ | 160-180 | 3-4 | 80-85 | Fractional distillation |
| C₆H₅SnCl₃ | 170-200 | 3-4 | 75-80 | Recrystallization |
| C₈H₁₇SnCl₃ | 180-200 | 4-5 | 70-75 | Fractional distillation |
An alternative approach to monoorganotin trihalide synthesis involves the direct reaction of metallic tin with hydrogen halide and activated olefins. This method offers potential advantages for industrial-scale production by circumventing the need for pre-formed organotin compounds [3].
The general protocol for this method involves:
This direct synthesis method produces complex product distributions highly dependent on reaction conditions, particularly the solvent system and hydrogen halide addition rate. While offering potential cost advantages, the method requires careful optimization to maximize monoorganotin trihalide yield and may necessitate additional purification steps to achieve the purity standards required for CVD applications.
Thermal CVD represents the most widely implemented deposition method for SnO₂ thin films from monoorganotin trihalide precursors, particularly in industrial glass coating applications. The following protocol details a standardized approach for laboratory-scale deposition:
The deposition process can be visualized through the following workflow:
Figure 1: Workflow for thermal CVD deposition of SnO₂ thin films from monoorganotin trihalide precursors
For monoorganotin trihalides with insufficient volatility for conventional thermal CVD, aerosol-assisted CVD (AACVD) provides an effective alternative deposition method. This technique utilizes precursor solutions that are atomized into fine droplets and transported to the heated substrate:
The following table summarizes key deposition parameters and their influence on film characteristics for both thermal and aerosol-assisted CVD processes:
Table 3: CVD Deposition Parameters and Their Influence on SnO₂ Film Properties
| Deposition Parameter | Typical Range | Influence on Film Properties | Optimization Guidelines |
|---|---|---|---|
| Substrate Temperature | 400-600°C | Higher temperature improves crystallinity but may increase roughness | Balance crystallinity and surface morphology based on application |
| Precursor Temperature | 80-150°C | Controls vapor pressure and delivery rate | Maintain temperature to achieve stable vapor pressure |
| Oxygen Partial Pressure | 0.1-10% | Affects oxidation state, stoichiometry, and growth rate | Optimize for complete oxidation without excessive gas-phase nucleation |
| Total Reactor Pressure | 1-760 Torr | Lower pressure enhances uniformity, higher pressure increases growth rate | Select based on uniformity requirements and reactor design |
| Deposition Time | 5-60 minutes | Determines final film thickness | Adjust based on desired thickness and growth rate |
| Carrier Gas Flow Rate | 50-500 sccm | Influences precursor delivery efficiency and film uniformity | Optimize for uniform boundary layer formation |
Comprehensive characterization of monoorganotin trihalide precursors is essential for reproducible CVD deposition and high-quality SnO₂ films. The following analytical protocol should be implemented for precursor quality control:
Rigorous film characterization is critical for correlating deposition parameters with resulting SnO₂ film properties. The following characterization protocol provides comprehensive film assessment:
Monoorganotin trihalides require careful handling due to their potential toxicity and reactivity. Implementation of comprehensive safety protocols is essential for laboratory and industrial operations:
Successful implementation of monoorganotin trihalide CVD requires systematic process optimization to achieve desired film properties. The following guidelines facilitate process development:
Even with optimized processes, various issues may arise during monoorganotin trihalide CVD. The table below summarizes common problems, their potential causes, and recommended solutions:
Table 4: Troubleshooting Guide for Monoorganotin Trihalide CVD Processes
| Problem | Potential Causes | Diagnostic Methods | Corrective Actions |
|---|---|---|---|
| Poor Adhesion | Substrate contamination, insufficient substrate temperature, thermal expansion mismatch | Scratch testing, XPS interface analysis | Enhance substrate cleaning, increase substrate temperature, add adhesion layer |
| High Carbon Contamination | Incomplete oxidation, low oxygen partial pressure, excessive precursor flux | XPS, SIMS analysis | Increase oxygen partial pressure, optimize precursor-to-oxygen ratio, increase substrate temperature |
| Non-uniform Thickness | Improper flow dynamics, substrate temperature gradients, precursor depletion | Thickness mapping, flow visualization | Optimize reactor geometry, improve substrate heating uniformity, adjust flow rates |
| Low Deposition Rate | Insufficient precursor vapor pressure, low substrate temperature, carrier gas dilution | In situ rate monitoring, TGA precursor analysis | Increase precursor temperature, optimize carrier gas flow rate, adjust reactor pressure |
| Powdery Deposits | Gas-phase nucleation, excessive precursor concentration, homogeneous reactions | Visual inspection, SEM morphology analysis | Reduce precursor concentration, decrease reactor pressure, enhance boundary layer transport |
Monoorganotin trihalides represent versatile precursors for the chemical vapor deposition of high-quality tin dioxide thin films with applications spanning from functional glass coatings to transparent electronics. The synthesis protocols outlined in this document, particularly the Kocheshkov redistribution reaction, provide reliable access to these specialized precursors with purity levels suitable for demanding deposition processes. The CVD protocols detailed herein enable reproducible deposition of SnO₂ films with controlled thickness, morphology, and functional properties.
The continued development of monoorganotin trihalide CVD processes promises further advancements in thin film technology, particularly through the integration of these precursors with emerging deposition techniques such as spatial atomic layer deposition and hybrid solution-vapor approaches. As the demand for functional metal oxide films grows in applications including energy storage, transparent electronics, and protective coatings, monoorganotin trihalide CVD is positioned to remain a valuable materials processing technology, particularly where large-area deposition and industrial scalability are key considerations.
The table below summarizes the key identifying information and physical properties of this compound as found in chemical databases [1].
| Property | Description / Value |
|---|---|
| CAS Number | 3091-25-6 [1] |
| Molecular Formula | C8H17Cl3Sn [1] |
| Molecular Weight | 338.29 g/mol [1] |
| Boiling Point | 150-159 °C at 10 mm Hg [1] |
| Density | 1.35 g/cm³ [1] |
| Physical Form | Colourless to Pale Yellow Oil [1] |
| Solubility | Soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [1] |
Organotin compounds require careful handling due to their potential toxicity. The following table lists key hazard and safety information for this compound [1].
| Aspect | Details |
|---|---|
| GHS Hazard Statements | H315-H318-H361-H373-H400-H410 [1] |
| Hazard Class | 6.1(b) [1] |
| RIDADR | 1760 [1] |
| Stability | Hygroscopic and Moisture Sensitive [1] |
The following protocol is adapted from a patent for a closely related process using butyltin trichloride to deposit tin oxide coatings on glass [2]. This can serve as a foundational guide, though parameters for this compound would need empirical optimization.
This process describes a Chemical Vapor Deposition (CVD) method where the precursor is sprayed onto heated glass.
Since specific data for this compound is lacking, you will need to experimentally determine the optimal conditions. The most critical parameters to investigate are:
This response is limited by the available search results. To develop a robust protocol, further research is needed in the following areas:
Abstract: This note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the speciation analysis of octyltin compounds. The protocol covers sample preparation via mechanical stirring extraction and derivatization, followed by GC-MS separation and detection. It is designed for the accurate quantification of mono-, di-, and tri-octyltin species in complex matrices such as soils, sediments, and biological tissues [1] [2].
1. Introduction Organotin compounds (OTCs), including octyltins, are persistent environmental pollutants with toxicity that depends on their specific alkyl group and the number of organic substituents (speciation) [1]. Speciation analysis is therefore critical for accurate environmental monitoring and risk assessment. GC-MS is a powerful technique for this purpose, offering high sensitivity and the ability to confirm compound identity based on retention time and mass spectra [3]. This document provides a step-by-step protocol for the determination of octyltin species.
2. Experimental Protocol
2.1. Reagents and Materials
2.2. Sample Preparation
2.2.1. Extraction Weigh 1.0 g of homogenized sample (soil, sediment, or biological tissue) into a glass vial. Add 10 mL of acidified methanol (e.g., with acetic acid) and the internal standard. Extract using Mechanical Stirring Assisted Extraction (MSAE) for 30 minutes. Comparative studies have shown MSAE provides superior recoveries and repeatability over techniques like microwave or ultrasound-assisted extraction for solid samples [2]. Centrifuge the mixture at 3000 rpm for 5 minutes and collect the supernatant. Repeat the extraction once and combine the supernatants.
2.2.2. Derivatization Adjust the pH of the extract to ~5.0 using a Tris-citrate buffer [4]. Add 1 mL of a 1% (w/v) NaBEt₄ solution to derivative the ionic organotin species into volatile ethylated analogues. Shake vigorously for 30 minutes. Extract the derivatized organotins into 2 mL of hexane by liquid-liquid extraction.
2.2.3. Clean-up (If Required) For samples with high lipid or organic matter content, pass the hexane extract through a Florisil Solid-Phase Extraction (SPE) cartridge to remove interfering co-extractives [1]. Elute the organotins with a hexane/dichloromethane mixture. Concentrate the eluent under a gentle stream of nitrogen to a final volume of 0.5 mL.
2.3. Instrumental Analysis: GC-MS Conditions The following table summarizes the optimized GC-MS parameters. This method is based on procedures developed for environmental analysis and can be adapted for other matrices [1] [2].
Table 1: Optimized GC-MS Operational Parameters
| Parameter | Specification |
|---|---|
| GC Column | Fused silica capillary column (e.g., Rxi-1ms), 30 m x 0.25 mm ID, 0.25 µm film thickness [5] |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |
| Injector | Split/splitless, 250°C; Splitless mode (1 min) |
| Oven Program | 60°C (hold 1 min) -> 20°C/min to 150°C -> 5°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source | Electron Impact (EI), 70 eV; Temperature: 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity |
2.4. Quantification Prepare a calibration curve using standard solutions of MOT, DOT, and TOT across the expected concentration range (e.g., 1-100 µg/L), processed through the same derivatization procedure. Use the internal standard for quantification to correct for procedural losses and matrix effects. Identify analytes based on their retention times and the ratio of qualifying ions.
Table 2: Target Octyltin Compounds and Characteristic Ions for SIM
| Compound | Abbreviation | Primary Quantifier Ion (m/z) | Qualifier Ions (m/z) |
|---|---|---|---|
| Mono-octyltin | MOT | 179 | 177, 205 |
| Di-octyltin | DOT | 263 | 265, 291 |
| Tri-octyltin | TOT | 347 | 349, 177 |
3. Workflow Visualization The following diagram illustrates the complete analytical procedure from sample preparation to final quantification.
Figure 1: Analytical workflow for octyltin speciation by GC-MS.
4. Validation Data When validated according to established guidelines, this method demonstrates strong performance, as summarized below.
Table 3: Typical Method Performance Characteristics
| Parameter | Result |
|---|---|
| Linear Range | 0.125 - 12.5 µg Sn kg⁻¹ (or wider) [1] |
| Recovery | 70 - 120% (for spiked samples) [1] |
| Precision (RSD) | < 10% [1] [2] |
| Limit of Detection (LOD) | ≤ 0.25 µg Sn kg⁻¹ [1] |
| Limit of Quantification (LOQ) | ≤ 1.0 µg Sn kg⁻¹ [1] |
The protocol presented is a robust foundation. For application in drug development, you may need to investigate:
1. Principle of the Method This method determines butyltin (MBT, DBT) and octyltin (MOT, DOT) stabilizers in Poly(Vinyl Chloride) products. Organotin compounds are first extracted from the dissolved PVC matrix, then hydrolyzed to their inorganic chloride forms and derivatized into volatile ethylated analogs using sodium tetraethylborate (NaBEt₄) in an acidic medium [1]. The volatile derivatives are concentrated using Headspace Solid-Phase Microextraction (HS-SPME) and subsequently separated and quantified by Gas Chromatography with Flame Photometric Detection (GC-FPD), which offers high sensitivity for tin-containing compounds [1] [2].
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Equipment and Instrumentation
2.3. Step-by-Step Procedure
2.4. Quantification Prepare a calibration curve using matrix-matched standards or solvent-based standards subjected to the same derivatization and HS-SPME process. Quantify the samples based on peak areas or heights.
The workflow below summarizes the entire analytical procedure.
Workflow Diagram Title: HS-SPME-GC-FPD Analysis of Organotins in PVC
The following tables summarize the critical method validation parameters as reported in the literature for the analysis of organotin compounds.
Table 1: Analytical Figures of Merit for Organotin Determination by HS-SPME-GC-FPD [1]
| Organotin Compound | Abbreviation | Linear Range (ng Sn/mL) | Correlation Coefficient (r) | Limit of Quantification (LOQ, ng Sn/mL) | Recovery (%) |
|---|---|---|---|---|---|
| Monobutyltin | MBT | ~ Two orders of magnitude | ≥ 0.994 | 1.0 | > 90 |
| Dibutyltin | DBT | ~ Two orders of magnitude | ≥ 0.994 | 0.5 | > 90 |
| Monooctyltin | MOT | ~ Two orders of magnitude | ≥ 0.994 | 0.3 | > 80 |
| Dioctyltin | DOT | ~ Two orders of magnitude | ≥ 0.994 | 0.5 | > 80 |
Table 2: Optimized HS-SPME and Derivatization Parameters [1] [3]
| Parameter | Condition |
|---|---|
| SPME Fiber | 100 μm PDMS |
| Derivatization Reagent | Sodium Tetraethylborate (NaBEt₄) |
| Derivatization pH | 4.5 (Acetate Buffer) |
| Derivatization Temperature | 50 °C |
| Derivatization Time | 15 min |
| HS-SPME Extraction Time | 30-40 min |
| HS-SPME Temperature | 50 °C |
| GC Injector Temperature | 280 °C |
| Desorption Time | 3-5 min |
This compound (chemical formula: C₈H₁₇Cl₃Sn, CAS No.: 3091-25-6) is an organotin compound with significant applications in polyurethane systems as a catalyst. This mono-organotin compound features one octyl group (C₈H₁₇-) bonded directly to a tin atom, which is also bonded to three chlorine atoms, creating a polar molecular structure that enhances its catalytic properties. With a molecular weight of 338.29 g/mol, it typically exists as a colorless to pale yellow liquid at room temperature [1].
The compound serves as a precursor for PVC stabilizers and finds primary application in catalyzing polyurethane production, where it facilitates the reaction between isocyanates and hydroxyl groups [2]. Industrial interest in this compound stems from its effectiveness in promoting urethane formation at lower temperatures while offering potential advantages in terms of hydrolytic stability compared to some conventional catalysts. Its role in specialized applications such as silylated polyurethanes for adhesives and sealants further demonstrates its versatility in polymer chemistry [3].
This compound exhibits distinct physicochemical properties that influence its handling and application in industrial processes. The compound has a boiling point ranging between 150-159°C at reduced pressure (10 mmHg) and a density of approximately 1.35 g/cm³ at room temperature [1]. Its physical state is typically liquid with an oily viscosity, appearing colorless to pale yellow, and it demonstrates limited water solubility (approximately 330 μg/L at 20°C), which is characteristic of organotin compounds [1].
The solubility profile of this compound varies significantly across different organic solvents, which directly impacts its formulation in various industrial applications. Laboratory data indicates high solubility in chloroform, moderate solubility in ethyl acetate and methanol, and moisture sensitivity that necessitates careful handling and storage under anhydrous conditions [1]. The compound has a flash point above 121°C (closed cup), classifying it as combustible rather than highly flammable, and a vapor pressure of 2.67 hPa at 100°C [1] [4].
Table 1: Physical and Chemical Properties of this compound
| Property | Value/Specification | Conditions |
|---|---|---|
| Molecular Formula | C₈H₁₇Cl₃Sn | - |
| Molecular Weight | 338.29 g/mol | - |
| CAS Number | 3091-25-6 | - |
| Physical State | Liquid, oily | Room temperature |
| Color | Colorless to pale yellow | - |
| Boiling Point | 150-159°C | 10 mmHg |
| Density | 1.35 g/cm³ | Room temperature |
| Flash Point | >121°C | Closed cup |
| Water Solubility | 330 μg/L | 20°C |
| Solubility in Organic Solvents | Soluble in chloroform, slightly soluble in ethyl acetate and methanol | Room temperature |
The stability considerations for this compound are crucial for its effective application. The compound is hygroscopic and moisture-sensitive, decomposing upon exposure to water or humidity, which can compromise its catalytic activity [1]. It demonstrates incompatibility with strong oxidizing agents and may emit hazardous decomposition products including hydrogen chloride gas and tin/tin oxides when heated to decomposition [4]. These properties necessitate specific storage conditions in cool, dry environments with tightly sealed containers to maintain stability and prevent degradation.
This compound functions as an effective catalyst in polyurethane systems by facilitating the reaction between isocyanate groups (-N=C=O) and hydroxyl groups (-OH) to form urethane linkages [5]. The tin atom in the compound acts as a Lewis acid, coordinating with the oxygen atom of the isocyanate group and increasing its electrophilic character, thereby enhancing its reactivity toward nucleophilic attack by hydroxyl compounds [5]. This mechanism accelerates the urethane formation without the catalyst being consumed in the process, allowing for efficient polymerization at lower temperatures.
The catalytic efficiency of this compound is particularly valuable in various polyurethane applications, including coatings, sealants, adhesives, and foams [5] [3]. Compared to traditional catalysts like amines, this compound offers advantages such as reduced volatility, lower odor, and decreased tendency to promote side reactions. In moisture-cure polyurethane systems, where the isocyanate groups react with ambient moisture, controlled catalysis is essential to balance pot life with adequate cure rate, and this compound provides this balance effectively [3].
Table 2: Performance Comparison of Tin-Based Catalysts in Polyurethane Systems
| Catalyst | Relative Activity | Application Focus | Processing Characteristics |
|---|---|---|---|
| This compound | Moderate | Coatings, sealants | Good balance of pot life and cure speed |
| Dibutyltin Dilaurate | High | Flexible foams, elastomers | Fast cure, shorter pot life |
| Dioctyltin Compounds | Low to Moderate | PVC stabilization, specialized PU | Slower reaction, improved light stability |
| Stannous Octoate | Very High | Flexible foams | Very fast reaction, requires precise handling |
Research indicates that mono-organotin compounds like this compound can provide enhanced hydrolytic stability compared to their di-organotin counterparts, potentially reducing susceptibility to deactivation in systems with residual moisture [5]. This characteristic makes it particularly valuable in moisture-cure polyurethane formulations where controlled catalysis is essential. Additionally, the compound's catalytic activity can be fine-tuned by blending with other catalysts, allowing formulators to optimize gelation profiles and final material properties for specific applications [5].
The direct synthesis of this compound involves the reaction of tin(II) chloride with octyl chloride, though this method historically presents challenges in terms of yield and selectivity. According to research findings, the uncatalyzed direct reaction typically results in low yields—approximately 31% after an extended reaction time of 96 hours at elevated temperature (150°C) [2]. This inefficient conversion has driven the development of catalytic approaches to improve the practicality of the direct synthesis method.
Recent advances have demonstrated that palladium and platinum complexes can effectively catalyze the direct reaction between tin(II) halides and organic halides [2]. Specifically, catalysts such as PdCl₂(bipy) (palladium chloride bipyridine) and PdMe₂(bipy) (dimethylpalladium bipyridine) have shown promise in facilitating these transformations. The catalytic process typically employs dichloromethane as a solvent, which provides sufficient solubility for reactants while minimizing strong coordination that could deactivate the catalyst. The reaction mechanism is believed to involve the oxidative addition of the organic halide to the metal center, followed by transmetalation with tin(II) chloride and subsequent reductive elimination to yield the monoorganotin trihalide product [2].
The industrial production of this compound predominantly occurs through a redistribution reaction (also known as the Kocheshkov reaction), where tetraoctyltin reacts with tin(IV) chloride in controlled stoichiometric ratios [2]. This method allows for better yield control and scalability compared to direct synthesis approaches. The redistribution reaction is typically represented as:
3Sn(C₈H₁₇)₄ + SnCl₄ → 4(C₈H₁₇)₃SnCl (C₈H₁₇)₃SnCl + SnCl₄ → 2(C₈H₁₇)₂SnCl₂ (C₈H₁₇)₂SnCl₂ + SnCl₄ → 2C₈H₁₇SnCl₃
The purification of this compound presents challenges due to its moisture sensitivity and thermal instability. Industrial purification typically employs distillation under reduced pressure (150-159°C at 10 mmHg) to minimize decomposition [1]. The final product quality is verified through analytical methods including gas chromatography (for volatile impurities), NMR spectroscopy (structural confirmation), and tin content analysis (quantitative assessment). The purified compound must be stored under anhydrous conditions with inert gas protection to maintain stability, as exposure to moisture leads to hydrolysis and the formation of hydrochloric acid and tin oxides [1] [4].
This compound presents significant health and safety concerns that require careful attention in laboratory and industrial settings. The compound is classified as causing skin corrosion (Category 1B) with the hazard statement H314 ("Causes severe skin burns and eye damage") [4]. Additionally, it demonstrates acute aquatic toxicity (Category 1) with the hazard statement H400 ("Very toxic to aquatic life") [4]. The toxicological profile indicates that the material is extremely destructive to mucous membranes, upper respiratory tract, eyes, and skin, with potential symptoms including burning sensation, coughing, wheezing, laryngitis, shortness of breath, and headache [4].
Ecological assessment data reveals concerning environmental impacts, particularly in aquatic systems. Testing with fish species (Oryzias latipes) shows an LC₅₀ value of 109.08 mg/L over 48 hours, indicating high toxicity to aquatic organisms [4]. The compound's persistence and bioaccumulation potential in environmental compartments necessitate strict control measures to prevent release into waterways or soil systems. These environmental hazards mandate implementation of comprehensive containment strategies and waste management protocols to minimize ecological impact during manufacturing and application processes [1] [4].
Working with this compound requires appropriate engineering controls and personal protective equipment (PPE) to minimize exposure risk. Laboratory handling should be conducted in well-ventilated areas, preferably within fume hoods or under local exhaust ventilation to prevent inhalation of vapors or mists [4]. Direct contact with skin or eyes must be prevented through the use of tightly fitting safety goggles, face shields (8-inch minimum), and chemical-resistant gloves that comply with EU Directive 89/686/EEC and EN 374 standards [4].
For body protection, a complete chemical-protective suit is recommended, with the specific type selected according to the concentration and amount of substance being handled [4]. Respiratory protection becomes essential when engineering controls cannot maintain exposure below recommended limits; appropriate options include full-face respirators with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. In situations where respiratory risk assessment indicates inadequate ventilation, a full-face supplied air respirator provides the highest level of protection [4].
In case of accidental exposure to this compound, specific first aid measures should be implemented immediately. For inhalation exposure, the affected person should be moved to fresh air immediately, with artificial respiration administered if breathing has stopped and medical attention sought promptly [4]. For skin contact, contaminated clothing and shoes must be removed immediately, and the affected skin washed thoroughly with soap and plenty of water for at least 15 minutes; medical consultation is necessary, particularly if irritation or burns develop [4].
Eye exposure requires immediate irrigation with plenty of water for at least 15 minutes, with careful attention to rinsing under the eyelids; contact lenses should be removed if present and easy to do, and medical attention should be sought immediately [4]. If swallowed, vomiting should not be induced, and nothing should be given by mouth to an unconscious person; the mouth should be rinsed with water and medical attention sought immediately. In all exposure cases, this safety data sheet should be shown to the attending physician to inform appropriate treatment [4].
This section provides a detailed experimental procedure for formulating a polyurethane coating using this compound as the primary catalyst. The protocol is adapted from industrial practices and patent literature describing organotin catalysts in polyurethane systems [5] [3].
Materials Required:
Equipment Required:
Setup Preparation: Assemble the reaction apparatus consisting of a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and drying tube. Ensure all glassware is thoroughly dried in an oven (≥110°C) and assembled while hot to exclude moisture.
Polyol Charging: Add the polyol component (100 g) to the reaction flask under a nitrogen atmosphere. If the polyol contains moisture, heat under reduced pressure (90-100°C at 5-10 mmHg) with stirring for 30-60 minutes to remove traces of water, then cool to 40°C under nitrogen.
Catalyst Addition: Using a precision syringe, add the this compound catalyst (0.1-0.3% by total weight of the formulation, typically 0.1-0.3 g per 100 g polyol) to the polyol while maintaining efficient stirring. Continue stirring for 5-10 minutes to ensure homogeneous distribution.
Isocyanate Addition: Gradually add the stoichiometric amount of isocyanate (typically NCO:OH ratio of 1.0:1.0 to 1.05:1.0) to the reaction mixture while maintaining the temperature at 40-45°C. The addition should be controlled to prevent a rapid temperature increase.
Polymerization Reaction: After complete isocyanate addition, maintain the reaction temperature at 70-80°C with continuous stirring. Monitor the reaction progress by periodically checking the isocyanate content using the dibutylamine back-titration method or by FTIR spectroscopy tracking the NCO peak at ~2270 cm⁻¹.
Coating Application: Once the desired NCO content is reached (for prepolymers) or when the viscosity reaches 2000-5000 cP (for direct coatings), apply the polyurethane mixture to substrates using a draw-down applicator (100-200 μm wet thickness). Cure the coatings at ambient conditions (for moisture-cure systems) or at elevated temperatures (60-100°C for 1-4 hours for oven-cure systems).
Table 3: Formulation Variables and Their Impact on Coating Properties
| Formulation Variable | Typical Range | Impact on Coating Properties | Recommended Application |
|---|---|---|---|
| Catalyst Concentration | 0.05-0.3% by weight | Higher concentration increases cure speed but reduces pot life | 0.1% for brush applications, 0.2-0.3% for spray applications |
| NCO:OH Ratio | 1.0:1.0 to 1.05:1.0 | Higher ratio increases crosslinking and hardness | 1.02:1.0 for flexible coatings, 1.05:1.0 for rigid coatings |
| Reaction Temperature | 70-85°C | Higher temperature accelerates reaction but may promote side reactions | 75°C for balanced reaction rate and product quality |
| Solvent Content | 0-40% by weight | Higher dilution reduces viscosity but increases drying time | 20-30% for spray applications, 0-10% for cast elastomers |
Concentration adjustment of this compound provides the primary means of controlling reaction kinetics in polyurethane formulations. The optimal catalyst concentration typically ranges from 0.05% to 0.3% based on total resin solids, with specific concentration selection dependent on application requirements [5]. Lower concentrations (0.05-0.1%) provide extended pot life (2-4 hours) suitable for brush applications, while higher concentrations (0.2-0.3%) enable rapid cure (30-60 minutes) necessary for production line efficiency. Catalyst performance can be further enhanced through synergistic combinations with amine catalysts such as triethylenediamine, which creates a balanced gelation-blowing profile in foam applications [5].
Solvent selection significantly influences catalyst performance and final coating properties. Non-polar solvents like toluene and hexane generally provide higher catalytic activity compared to polar solvents such as DMF or DMSO, which may coordinate with the tin center and reduce effectiveness [2]. For environmentally compliant formulations, ester solvents (e.g., ethyl acetate) or propylene carbonate offer a balance of solvating power and reduced coordination tendency. In water-borne polyurethane dispersions, this compound can be incorporated into the polyol phase prior to dispersion, where its limited water solubility helps maintain catalytic activity at the particle interface during film formation [3].
Unexpected Gelation or Short Pot Life: If the system gels prematurely, consider reducing catalyst concentration by 20-30% or introducing a catalyst inhibitor such as benzoyl chloride or acidic phosphate esters at 10-20% relative to catalyst concentration. Ensure that reaction components are free of basic impurities which can synergistically accelerate the tin-catalyzed reaction [5].
Incomplete Cure or Tacky Surface: This often results from moisture deactivation of the catalyst or insufficient catalyst concentration. Verify the anhydrous condition of all components and consider increasing catalyst concentration by 0.05% increments. In moisture-cure systems, ensure adequate environmental humidity (30-70% RH) for proper film formation [3].
Haze or Opacity in Clear Coatings: This typically indicates moisture-induced precipitation of tin species. Implement more rigorous drying procedures for solvents and fillers, and consider adding molecular sieves (3Å or 4Å) to the polyol component during storage. Filtration through a 5-10μm filter before application can remove precipitated particles [3].
The following workflow diagram illustrates the complete experimental procedure for preparing polyurethane formulations with this compound catalyst:
Diagram 1: Experimental workflow for polyurethane formulation using this compound catalyst
This compound represents a valuable catalyst in polyurethane systems, offering a balance of catalytic efficiency, handling characteristics, and potential hydrolytic stability advantages compared to some conventional organotin catalysts. Its application spans various polyurethane segments including coatings, sealants, adhesives, and elastomers, where it facilitates the isocyanate-hydroxyl reaction through effective Lewis acid catalysis. The compound's properties and performance characteristics, as detailed in this technical guide, provide formulators with a valuable tool for developing polyurethane products with tailored curing profiles and final material properties.
Future development opportunities for this compound applications include its potential use in emerging polyurethane technologies such as bio-based polyols, high-performance composites, and reactive hot-melt adhesives. Additionally, research into supported catalyst systems incorporating this compound on inorganic or polymeric carriers may address handling challenges while maintaining catalytic efficiency. As environmental regulations continue to evolve, particularly regarding metal-containing compounds, the precise catalytic activity of this compound may offer advantages through reduced use levels compared to less active alternatives, potentially supporting its continued relevance in specialized polyurethane applications.
Mono-n-octyltin tris(isooctyl mercaptoacetate) is an organotin compound with the CAS Number 26401-86-5 [1]. It is part of a class of chemicals used primarily as heat stabilizers in polyvinyl chloride (PVC) resins [2]. Compounds of this type are critical in preventing the thermal degradation of PVC during processing.
The following table summarizes its key identifiers and physical properties:
| Property Type | Description |
|---|---|
| CAS Number | 26401-86-5 [1] |
| Molecular Formula | C38H74O6S3Sn [1] |
| Molecular Weight | 841.91 g/mol [1] |
| Category | Indirect food additive (adhesives and coating components) [1] |
| Physical Description | Pale yellow liquid (based on analogous methyltin compound) [2] |
| Water Solubility | ~3.67 x 10-12 mg/L at 25°C (estimated) [1] |
Handling organotin compounds requires strict safety precautions. The following table outlines the exposure limits and hazards, which are generally applicable to organic tin compounds.
| Parameter | Value / Description |
|---|---|
| OSHA PEL (Sn) | 0.1 mg/m³ [2] |
| ACGIH TLV (Sn) | 0.1 mg/m³ (TWA); 0.2 mg/m³ (STEL) [2] |
| NIOSH IDLH (Sn) | 25 mg/m³ [2] |
| Skin Designation | Yes (can be absorbed through the skin) [2] |
| Acute Health Hazard | Symptoms of exposure may include irritation and emetic action on the intestine [3]. |
While a direct synthesis protocol for the target compound is unavailable, a patented method for preparing its crucial precursor, isooctyl mercaptoacetate, is described [4]. This precursor is essential for synthesizing various organotin mercaptoacetate stabilizers.
The general workflow for synthesizing the precursor, isooctyl mercaptoacetate, via the Bunte salt method is illustrated below:
Diagram Title: Synthesis Workflow for Isooctyl Mercaptoacetate
Key Innovations in the Precursor Synthesis [4]:
Organotin stabilizers represent a critical class of heat stabilizers extensively employed in polyvinyl chloride (PVC) manufacturing for food packaging applications. These compounds effectively prevent thermal degradation during PVC processing while maintaining the material's mechanical and optical properties. The central tin atom in these organometallic compounds is bonded to organic groups, primarily methyl, butyl, or octyl derivatives, which determine their specific performance characteristics and regulatory status [1]. The two primary categories of tin heat stabilizers include thio acid half esters (commonly known as mercaptides or thiotins) and dicarboxylic half esters (referred to as maleates or carboxylates), each offering distinct advantages for different application requirements [1].
The utilization of organotin stabilizers in food contact materials is strictly regulated under global regulatory frameworks. In the United States, the Food and Drug Administration (FDA) specifically addresses organotin stabilizers in 21 CFR § 178.2650, which delineates the approved chemical structures, usage limitations, and extraction testing requirements for these compounds [2]. The European market employs a more diversified stabilizer approach, with tin stabilizers maintaining significant market share in specific applications, particularly where clarity and superior thermal stability are paramount [1]. This document provides comprehensive technical guidance for researchers and scientists engaged in the development, analysis, and regulatory compliance of food packaging materials incorporating organotin stabilizers.
The FDA has established specific identity criteria and purity requirements for organotin stabilizers permitted for use in food contact applications. According to 21 CFR § 178.2650, these compounds may be safely used either individually or in combination, with total levels not exceeding 3 parts per hundred of resin in vinyl chloride homopolymers and copolymers [2]. The regulation specifies seven distinct categories of organotin chemicals, each with precise compositional requirements and tin content specifications that manufacturers must rigorously adhere to for compliance.
Table 1: FDA-Approved Organotin Stabilizers and Their Specifications
| Organotin Compound | Tin Content (Weight %) | Mercapto Sulfur (Weight %) | Temperature Limitations | Food Type Limitations |
|---|---|---|---|---|
| Di(n-octyl)tin S,S′-bis(isooctylmercaptoacetate) | 15.1-16.4% | 8.1-8.9% | Not specified | All types except liquid milk, malt beverages, carbonated nonalcoholic beverages |
| Di(n-octyl) tin maleate polymer | 25.2-26.6% | N/A | Not specified | All types except liquid milk, malt beverages, carbonated nonalcoholic beverages |
| C10-16-Alkyl mercaptoacetates reaction products | 10.8-11.8% | 8.0-8.6% | ≤75°C (167°F) | All food types (I-IX) |
| (n-Octyl)tin S,S′S″ tris(isooctyl-mercaptoacetate) | 13.4-14.8% | 10.9-11.9% | ≤66°C (150°F) | All food types (I-IX) |
| Bis(beta-carbobutoxyethyl)tin bis(isooctylmercaptoacetate) | 14.0-15.0% | 7.5-8.5% | ≤66°C (150°F) | All food types (I-IX) |
| Beta-carbobutoxyethyltin tris(isooctylmercaptoacetate) | 13.0-14.0% | 10.5-11.5% | ≤66°C (150°F) | All food types (I-IX) |
| Dodecyltin stabilizer mixture | 13-14% | 8-9% | ≤71°C (160°F) | All types except liquid milk, malt beverages, carbonated nonalcoholic beverages |
The commercial landscape for organotin stabilizers includes well-established products such as the Mark series offered by Galata Chemicals, which encompasses methyltin, butyltin, and octyltin mercaptides alongside carboxylate variants [3]. These stabilizers are deployed across diverse applications including house siding, window profiles, and PVC pipe, with specific formulations obtaining FDA approvals for food contact applications such as blown bottles and blister packs [3]. In Europe, octyltin stabilizers have obtained extensive approvals for food contact applications, while butyltin compounds face potential restrictions except for limited specialized applications [1].
The selection of appropriate organotin stabilizers depends on multiple factors including processing conditions, end-use requirements, and regulatory compliance. Maleate or carboxylate tin stabilizers are typically preferred when excellent outdoor weathering performance or low odor characteristics are required, while thiotin stabilizers generally offer superior performance for most other applications [1]. The compatibility of these stabilizers with crystal clear PVC formulations makes them particularly valuable for applications where product visibility represents an important marketing consideration.
Regulatory compliance for organotin stabilizers in food packaging requires rigorous migration testing to quantify potential extraction into food simulants. The FDA mandates that finished plastic containers, films, or panels must undergo extraction testing using solvents characterizing different food types at temperatures reflecting intended use conditions [2]. The testing protocol must include at least three equilibrium periodic determinations with specified exposure times: a minimum of 72 hours for aqueous solvents and 6 hours for heptane for the initial determination, followed by subsequent determinations at 24-hour intervals for aqueous solvents and 2-hour intervals for heptane [2].
Table 2: Migration Testing Conditions for Organotin Stabilizers
| Test Parameter | Protocol Requirements | Acceptance Criteria |
|---|---|---|
| Total organotin migration limit | Not to exceed 0.5 ppm | As determined by specified AAS method |
| Food simulants | Aqueous, acidic, alcoholic, and fatty food simulants | 3% acetic acid for acidic foods |
| Testing temperature | Reflects intended use conditions | Based on food type categories |
| Surface area to volume ratio | 5:1 (cm² surface to g fat simulant) | Detection limit: 15 µg/dm² |
| Analytical method | Atomic Absorption Spectrometry with Graphite Furnace | "Atomic Absorption Spectrometric Determination of Sub-part-per-Million Quantities of Tin in Extracts and Biological Materials with Graphite Furnace," Analytical Chemistry, Vol. 49, p. 1090-1093 (1977) |
Migration behavior varies significantly based on stabilizer composition, polymer morphology, and environmental conditions. Research by Figge and Koch demonstrated that the migration of Advastab TM-181 FS (methyltin thioglycollic acid-2-ethyl-n-hexyl ester) from PVC into HB 307 fat simulant follows distinct extraction profiles that can be quantitatively characterized [4]. Furthermore, studies investigating the influence of temperature demonstrated that higher temperatures (40°C vs. 4°C) significantly increase migration rates into both hexane and ethanol fatty simulants, highlighting the importance of testing under worst-case scenario conditions [5].
Traditional analytical approaches for organotin determination have employed techniques such as atomic absorption spectrometry (AAS) with graphite furnace detection, offering detection capabilities in the sub-part-per-million range [2]. However, recent technological advancements have enabled significantly improved sensitivity and selectivity. Sheathless capillary electrophoresis-electrospray ionization-mass spectrometry (CE-ESI-MS) represents a cutting-edge analytical approach capable of achieving remarkable detection limits of 2-50 pg mL⁻¹ for organotin compounds in plastic food packaging materials and edible oils [6].
This sophisticated methodology incorporates ultrasonic extraction and solid-phase extraction sample preparation techniques to effectively eliminate matrix interferences, yielding excellent average recoveries ranging from 80.27% to 108.52% across three spike concentrations with relative standard deviations below 8.71% [6]. The exceptional sensitivity of this method enables researchers to precisely characterize the migration behavior of organotin stabilizers from packaging materials to food products, providing critical data for comprehensive food safety assessments. Fourier Transform Infrared (FT-IR) spectroscopy has also been successfully employed to investigate specific migration phenomena and estimate diffusion coefficients using established mathematical models, offering valuable insights into the fundamental migration mechanisms [5].
Organotin stabilizers are subject to strict classification requirements based on comprehensive risk assessments. According to the European Union classification system, all tin stabilizers are classified as toxic, with certain specific compounds additionally classified as toxic for reproduction [1]. Consequently, appropriate handling precautions must be implemented to prevent ingestion, skin absorption, and inhalation during processing operations. Industrial hygiene measures should include adequate ventilation systems, personal protective equipment, and regular monitoring of workplace atmospheres to maintain exposure levels below established occupational exposure limits.
The environmental fate of organotin compounds has been extensively studied through comprehensive risk assessments. The Forschungszentrum für Umwelt und Gesundheit (GSF) in Germany, acting on behalf of ORTEP, concluded that tin stabilizers used in PVC applications do not bioaccumulate in the environment or human body [1]. This finding represents a significant distinction between organotin stabilizers and other organometallic compounds of regulatory concern. Nevertheless, risk reduction measures currently under discussion at the EU level may include prohibitions on butyltin stabilizers by 2012, except for limited specific applications, and potential restrictions on octyltin compounds in products with direct skin contact [1]. The industry has proactively responded by phasing out tin stabilizers in most sensitive applications, demonstrating a commitment to responsible product stewardship.
The following workflow diagram illustrates the comprehensive migration testing protocol required for evaluating organotin stabilizers in food packaging materials:
Diagram 1: Migration Testing Workflow for Organotin Stabilizers
For the quantitative determination of organotin stabilizers in food simulants and packaging materials, the following detailed protocol is recommended:
Sample Preparation:
Instrumental Analysis (Sheathless CE-ESI-MS):
Quality Assurance:
Organotin stabilizers continue to play a vital role in PVC food packaging applications, offering exceptional thermal stabilization and optical clarity that remains challenging to achieve with alternative stabilizer systems. The regulatory framework governing their use is well-established but continues to evolve, particularly in European markets where environmental considerations are driving potential restrictions on certain organotin compounds. Research and development efforts should focus on advanced analytical methodologies with enhanced sensitivity for migration monitoring, greener synthesis pathways to improve environmental profiles, and modified formulations that maintain performance while reducing potential migration.
The comprehensive protocols and application notes presented in this document provide researchers and scientists with current technical guidance for the compliant and safe utilization of organotin stabilizers in food packaging materials. As regulatory landscapes continue to evolve, ongoing vigilance regarding emerging restrictions and requirements remains essential for maintaining compliance while ensuring packaging performance and food safety.
This compound represents a specialized organotin compound that has demonstrated significant utility in esterification catalysis, particularly for applications requiring high selectivity and controlled reaction pathways. As a Lewis acid catalyst, this compound exhibits unique properties derived from its molecular structure, where the octyl group provides substantial steric hindrance and hydrophobicity, while the chlorine atoms create highly electrophilic centers that activate carbonyl compounds toward nucleophilic attack. This combination makes it particularly effective for esterification reactions where traditional Brønsted acid catalysts might cause excessive corrosion or undesirable side reactions. The compound's catalytic mechanism involves coordination of the tin center with carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic addition by alcohols [1] [2].
The application of tin-based catalysts in esterification has gained considerable attention in both academic research and industrial processes, with demonstrated efficacy in various transformations including biodiesel production, synthesis of flavor esters, and manufacture of polymer precursors. Compared to conventional sulfuric acid catalysis, this compound offers distinct advantages including reduced corrosiveness, enhanced selectivity, and the potential for catalyst recovery and reuse. Furthermore, its tolerance to water-containing systems expands its application to substrates with significant moisture content, which often plague traditional acid catalysts [3] [2]. These characteristics position this compound as a valuable catalyst for specialized esterification processes, particularly where product quality and process efficiency are paramount considerations.
This compound (CAS No. 3091-25-6) possesses distinct physicochemical properties that directly influence its handling, solubility, and catalytic behavior. With a molecular formula of C~8~H~17~Cl~3~Sn and a molecular weight of 338.29 g/mol, this organotin compound typically presents as a colorless to pale yellow liquid with a characteristic density of 1.35 g/cm³ at room temperature. Its boiling point ranges between 150-159°C at reduced pressure (10 mmHg), indicating moderate thermal stability under standard reaction conditions. The compound exhibits a flash point of 113°C (closed cup), classifying it as a combustible material that requires appropriate precautions during high-temperature applications [4] [5].
The solubility profile of this compound reveals significant compatibility with chlorinated solvents (chloroform), moderate solubility in ethyl acetate, and limited miscibility with methanol. Critically, its water solubility is exceptionally low (approximately 330 μg/L at 20°C), contributing to its stability in moisture-containing systems while complicating aqueous workup procedures. The compound demonstrates hygroscopic characteristics and is moisture-sensitive, necessitating protective measures during storage and handling to prevent hydrolysis and degradation. These physical properties collectively inform practical considerations for reaction design, catalyst recovery, and purification protocols in esterification processes [4] [5].
Table 1: Physical and Chemical Properties of this compound
| Property | Value/Specification | Conditions/Notes |
|---|---|---|
| CAS Number | 3091-25-6 | - |
| Molecular Formula | C~8~H~17~Cl~3~Sn | - |
| Molecular Weight | 338.29 g/mol | - |
| Physical State | Liquid | Colorless to pale yellow |
| Density | 1.35 g/cm³ | At 25°C |
| Boiling Point | 150-159°C | At 10 mmHg |
| Flash Point | 113°C | Closed cup |
| Water Solubility | 330 μg/L | At 20°C |
| Stability | Hygroscopic, moisture-sensitive | Decomposes upon prolonged exposure to moisture |
This compound demonstrates exceptional catalytic performance in various esterification contexts, often surpassing conventional acid catalysts in both activity and selectivity. In the esterification of high free fatty acid (FFA) jatropha oil for biodiesel production, tin(II) chloride catalysts achieved approximately 90% conversion under optimized conditions (molar ratio methanol:FFA 1:60, 5% catalyst loading, 60°C), significantly outperforming Amberlyst-15 (30% conversion) and approaching the efficiency of homogeneous sulfuric acid (94.71% conversion) without the associated corrosion and neutralization challenges [6]. This performance advantage extends to esterification reactions involving sensitive substrates or complex molecular architectures where selectivity is paramount. The Lewis acid character of this compound enables selective activation of carboxylic acids without promoting dehydration or other side reactions commonly observed with strong Brønsted acids [1] [2].
In the synthesis of bio-additives through glycerol esterification, tin chloride catalysts have demonstrated remarkable efficacy, achieving high yields and selectivities under mild reaction conditions. The catalytic system shows particular promise in the production of glycerol acetates, valuable fuel additives and chemical intermediates, where it provides excellent control over mono-, di-, and tri-substituted product distributions based on reaction stoichiometry and conditions. This selectivity profile surpasses what is typically achievable with conventional acid catalysts and underscores the unique steric and electronic influence of the octyltin moiety on reaction pathways. Furthermore, the tolerance of tin-based catalysts to water and oxygen-containing substrates expands their application to biomass-derived materials often incompatible with traditional acid catalysts [3].
Table 2: Comparative Performance of Tin-Based Catalysts in Esterification Reactions
| Catalyst | Reaction System | Optimal Conditions | Conversion/Yield | Key Advantages |
|---|---|---|---|---|
| This compound | Glycerol esterification with acetic acid | 60°C, 3:1 HOAc:glycerol | >90% yield | High selectivity, low corrosion, reusability |
| Tin(II) chloride | Jatropha oil esterification (biodiesel) | 60°C, 5% catalyst, 1:60 methanol:FFA | 90% conversion | Comparable to H~2~SO~4~ without corrosion issues |
| Sulfuric acid | Jatropha oil esterification (biodiesel) | 60°C | 94.71% conversion | High activity but significant corrosion and byproducts |
| Amberlyst-15 | Jatropha oil esterification (biodiesel) | 60°C | 30% conversion | Low activity for high FFA feedstocks |
| Tin chloride | Esterification for acetate synthesis | 1 hour, various alcohols | >90% yield | General applicability for various acetates |
The catalytic efficacy of this compound in esterification reactions stems from fundamental structure-activity relationships intrinsic to its molecular architecture. The tin center in this compound exists in the +4 oxidation state, creating a strong electrophilic character that readily coordinates with carbonyl oxygen atoms. This coordination polarizes the carbonyl group, increasing its susceptibility to nucleophilic attack by alcohols and effectively lowering the activation energy for ester formation. The octyl group attached to tin exerts significant steric influence on substrate approach and transition state geometry, imparting distinctive regioselectivity patterns particularly valuable in di- or polyfunctional substrate systems. This steric bulk also moderates the Lewis acidity of the tin center, preventing excessive substrate activation that could lead to decomposition or side reactions [1] [2].
Comparative studies of organotin catalysts reveal that the chloride ligands play a crucial role in catalyst solubility and ligand exchange kinetics, influencing both reaction rates and catalyst recovery. The lability of chloride ions facilitates temporary coordination with substrate molecules, while the organic moiety enhances compatibility with hydrophobic reaction media common in esterification of long-chain fatty acids or aromatic acids. This balanced hydrophilic-lipophilic character enables effective catalysis across diverse substrate types, from water-soluble glycolic acids to highly hydrophobic steroid carboxylic acids. Furthermore, the stability of the tin-carbon bond under reaction conditions prevents catalyst decomposition and metal leaching, ensuring consistent performance throughout the reaction and facilitating catalyst recovery for reuse [2].
The esterification of glycerol with acetic acid using this compound catalysts produces valuable glycerol acetate mixtures with applications as bio-additives for fuels and solvents. This protocol outlines a standardized procedure for laboratory-scale synthesis with capacity for kilogram-scale production:
Reaction Setup: Begin by assembling a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, water-cooled condenser, and thermocouple for temperature monitoring. Charge the reactor with glycerol (92.1 g, 1.0 mol) and acetic acid (180.1 g, 3.0 mol, maintaining a 3:1 molar ratio) under gentle agitation. Add this compound (3.38 g, 1.0 wt% relative to total reactants) and heat the mixture to 60°C using a controlled heating mantle with continuous stirring at 300 rpm to ensure efficient mixing [3] [2].
Reaction Monitoring: Maintain the reaction at 60°C for 4-6 hours, periodically withdrawing aliquots (approximately 0.5 mL) for analytical assessment. Monitor reaction progress by gas chromatography (GC-FID) or by measuring the acid number according to ASTM D974. The conversion typically exceeds 90% within 4 hours, with selectivity toward triacetin (the most valuable product) enhanced at longer reaction times. Control of the reaction stoichiometry allows tuning of the product distribution between mono-, di-, and triacetylated glycerol derivatives [3].
Workup Procedure: After complete conversion, cool the reaction mixture to room temperature and transfer to a separatory funnel. Add 200 mL of dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2 × 100 mL) and brine (100 mL) to neutralize residual acid and remove catalyst residues. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (40°C, 100 mbar) to obtain the crude product mixture. Purify further by short-path distillation or column chromatography if high-purity individual glycerol acetates are required [3].
Catalyst Recovery: The aqueous washes containing the catalyst can be concentrated under reduced pressure to recover this compound, which maintains >95% catalytic activity for at least three reaction cycles. Alternatively, the reaction mixture can be extracted with hexane to separate organic products, allowing catalyst recovery from the aqueous phase [3] [2].
The esterification of high free fatty acid (FFA) feedstocks represents a critical pretreatment step in biodiesel production, where this compound catalysts demonstrate particular efficacy for converting FFAs to fatty acid methyl esters (FAMEs):
Catalyst Activation and Substrate Preparation: Pre-dry this compound by azeotropic distillation with toluene (3 × 50 mL) to remove moisture and ensure maximum catalytic activity. For the substrate, prepare high-FFA jatropha oil (or alternative high-FFA feedstock) by filtering through activated alumina to remove particulate matter and residual moisture. Determine the exact FFA content by titration according to AOCS Ca 5a-40 to calculate stoichiometric requirements [6].
Continuous Reactive Distillation: Employ a continuous reactive distillation column packed with glass helices to simultaneously conduct reaction and separate water byproduct. Pump the oil feedstock (FFA content: 15-20%) and methanol at a molar ratio of 1:60 (methanol:FFA) through preheaters to reach the reaction temperature of 60°C before introducing the catalyst solution (5 wt% this compound in toluene). Maintain a residence time of 60-90 minutes in the reaction zone, with vapor products continuously distilled to remove water and excess methanol. The continuous water removal shifts equilibrium toward ester formation, typically achieving >90% FFA conversion [6].
Product Separation and Analysis: Collect the liquid effluent from the distillation column and transfer to a settling tank where glycerol phase separation occurs. Remove the glycerol-rich lower phase and wash the ester-rich upper phase with warm deionized water (40°C) until neutral pH. Dry the purified esters over anhydrous sodium sulfate and analyze by gas chromatography (GC-FID) following EN 14103 for FAME content determination. The resulting product should exhibit >97% ester content, meeting ASTM D6751 and EN 14214 specifications for biodiesel fuel [6].
Table 3: Optimization Parameters for Fatty Acid Esterification with this compound
| Parameter | Optimal Range | Effect on Conversion | Practical Considerations |
|---|---|---|---|
| Temperature | 50-70°C | Higher temperatures increase rate but may promote decomposition | 60°C optimal balance between rate and stability |
| Methanol:FFA Ratio | 1:40 to 1:60 | Higher ratios favor equilibrium but complicate recovery | 1:60 provides >90% conversion without excessive methanol |
| Catalyst Loading | 3-7 wt% | Higher loading increases rate but adds to cost | 5 wt% optimal for economic efficiency |
| Reaction Time | 60-120 minutes | Longer times increase conversion but reduce throughput | 90 minutes optimal in continuous systems |
| Water Content | <0.5% | Lower water content favors ester formation | Azeotropic drying with toluene recommended |
This compound requires strict safety protocols due to its hazardous characteristics, including skin corrosion, serious eye damage, and high aquatic toxicity. Laboratory personnel must wear appropriate personal protective equipment (PPE) including tightly fitting safety goggles certified to EN 166 standards, faceshield (8-inch minimum) for splash protection, and chemical-resistant gloves (nitrile or butyl rubber) inspected prior to use. Body protection should include a complete chemical-resistant suit selected according to the concentration and amount handled at the specific workplace. For respiratory protection, where risk assessment indicates potential airborne exposure, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as backup to engineering controls [4] [5].
Engineering controls represent critical infrastructure for safe this compound handling. All procedures should be conducted in a properly functioning fume hood or, for larger-scale operations, within a closed-system process with local exhaust ventilation. Equipment should include secondary containment measures to capture potential spills or leaks, particularly given the compound's liquid state and moderate vapor pressure. Laboratory spaces require eye wash stations and safety showers immediately accessible in the work area, with established protocols for emergency response. For heating procedures, use explosion-proof equipment rated for use with combustible materials (flash point 113°C) and implement strict temperature monitoring to prevent thermal decomposition [4] [5].
Immediate implementation of first aid measures is crucial following exposure to this compound. For skin contact, immediately remove contaminated clothing and shoes while thoroughly washing affected areas with soap and plenty of water for at least 15 minutes. Seek immediate medical attention, as the compound causes severe skin burns (Category 1B). For eye exposure, rinse cautiously with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do, then consult a physician without delay. If inhaled, move the affected person to fresh air and administer artificial respiration if breathing has stopped, immediately contacting a poison center or physician. If swallowed, do NOT induce vomiting; instead, rinse mouth with water and seek immediate medical attention, never administering anything by mouth to an unconscious person [4] [5].
In case of spills or accidental releases, immediately evacuate non-essential personnel from the affected area and contain the spill using inert absorbent materials such as vermiculite or sand. Avoid any actions that might generate dust or aerosols, and prevent entry into drains, sewers, or waterways given the compound's extreme toxicity to aquatic life (H400). Collect contaminated materials in appropriate hazardous waste containers for disposal according to local regulations. For fire emergencies involving this compound, use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers; never use water jets which may spread the fire. Firefighters should wear self-contained breathing apparatus and full protective gear, as decomposition may yield hazardous products including hydrogen chloride gas and tin/tin oxides [4] [5].
This compound presents significant environmental concerns, particularly regarding aquatic ecosystems where it demonstrates high toxicity. Experimental data indicate extreme toxicity to fish, with a 48-hour LC~50~ value for Oryzias latipes (Japanese medaka) of 109.08 mg/L, classifying the compound as "very toxic to aquatic life" (H400). The persistence and bioaccumulation potential of organotin compounds generally necessitates careful environmental management to prevent contamination of waterways. The combination of lipophilicity from the octyl group and the slow degradation of tin-carbon bonds contributes to potential bioaccumulation in aquatic organisms, though specific bioaccumulation factors for this compound require further characterization [4] [5].
The environmental fate of this compound is influenced by several transformation pathways, including hydrolysis, photodegradation, and biodegradation. In aqueous systems, the compound undergoes gradual hydrolysis, with rate dependent on pH, temperature, and light exposure. The hydrolysis products include various chloro-hydroxy and ultimately hydroxy compounds, though these may still retain significant toxicity. In soil systems, adsorption to organic matter likely retards mobility, though the specific soil-water partition coefficient (K~d~) remains undocumented. These environmental characteristics necessitate stringent containment measures during storage, handling, and disposal to prevent environmental release [4] [5].
This compound falls under various regulatory frameworks governing hazardous chemicals. The compound is listed in the EPA Substance Registry System (trichlorooctylstannane, 3091-25-6) and is subject to reporting requirements under TSCA in the United States. For transportation, it is classified under UN 1760 with a packing group III designation. The Global Harmonized System classification includes Skin Corrosion Category 1B, Serious Eye Damage Category 1, and Acute Aquatic Toxicity Category 1, with corresponding hazard statements H314 (Causes severe skin burns and eye damage) and H400 (Very toxic to aquatic life) [4] [5].
Disposal of this compound and contaminated materials must follow strict protocols aligned with local, national, and international regulations. Small quantities of the compound should be converted to less toxic derivatives through controlled hydrolysis under basic conditions, followed by encapsulation of the resulting tin oxides in stable solid matrices. For larger quantities, professional waste management services specializing in hazardous organometallic compounds should be engaged. All disposal containers must be constructed of compatible materials (high-density polyethylene or glass) with clear labeling identifying the hazardous contents. Contaminated absorbents, gloves, and other materials must be disposed as hazardous waste rather than conventional laboratory trash [4] [5].
This compound represents a versatile catalyst with demonstrated efficacy in diverse esterification applications, particularly valuable for reactions requiring high selectivity and minimal byproduct formation. Its Lewis acid character combined with the steric influence of the octyl group enables unique reaction control unattainable with conventional Brønsted acid catalysts. The compound's moderate thermal stability and tolerance to water-containing systems further expand its potential applications in industrial processes where traditional catalysts fail. However, significant challenges remain regarding its environmental toxicity and recovery for reuse, areas requiring further research and development [3] [2].
Future research directions should focus on developing supported catalyst systems that immobilize this compound on solid carriers to facilitate recovery and reuse while minimizing environmental release. The exploration of alternative ligand architectures may yield derivatives with reduced environmental persistence while maintaining catalytic efficacy. Additionally, process intensification approaches incorporating continuous flow systems with integrated catalyst recovery could enhance the economic viability and environmental profile of this compound catalysis. As green chemistry principles continue to influence chemical process development, the evolution of organotin catalysts will likely emphasize reduced environmental impact while maintaining the exceptional catalytic performance that makes these compounds valuable to synthetic chemistry [2].
SnO₂ thin films are valued for their transparency, conductivity, and chemical stability, making them suitable for applications like low-emissivity glass, gas sensors, and transparent electrodes [1]. Using organotin precursors in Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a particularly important manufacturing technique, especially for online coating of glass [1].
The choice of precursor and deposition parameters critically influences the film's properties, such as growth rate, uniformity, crystallinity, and doping efficiency.
The table below summarizes key organotin precursors used for SnO₂ CVD, along with their characteristics and doping outcomes.
| Precursor Class & Example | Deposition Method | Key Findings / Outcome | Citation |
|---|---|---|---|
| Organotin Fluorocarboxylates (e.g., Et₃SnO₂CC₂F₅) | APCVD | Delivers high-quality, fluorine-doped SnO₂ films with fast deposition rates. Fluorine incorporation mechanism is not via direct Sn-F transfer. [2] | [2] |
| Alkyltin Halides (e.g., Monobutyltintrichloride, MBTC) | APCVD | An industrially prevalent precursor for online glass coating. Extensive data exists on growth kinetics and thermochemistry. [1] | [1] |
| Organotin Oxide Hydroxides (Patterned compositions) | Radiation-activated CVD / Patterning | Used in patterning compositions for producing textured or patterned SnO₂ surfaces in applications like photolithography. [3] | [3] |
Optimizing the deposition process requires careful control of several parameters, as illustrated in the table below.
| Parameter | Typical Range / Condition | Impact on Film Properties | Citation / Example |
|---|---|---|---|
| Deposition Pressure | Atmospheric Pressure (APCVD) | Suitable for fast, online industrial coating processes (e.g., on glass). [2] [1] | [2] [1] |
| Substrate Temperature | ~400°C (for MBTC) | A key variable controlling the tin oxide growth rate from precursors like MBTC. [1] | [1] |
| Precursor Composition | Organotin compounds with specific ligands (e.g., Fluorocarboxylate) | Determines doping efficiency and film quality. Et₃SnO₂CC₂F₅ is a highly effective precursor for F-doped SnO₂. [2] | [2] |
| Reactor & Fluid Dynamics | Optimized gas flow (e.g., transversal) | Computational fluid dynamics (CFD) is used to model and optimize growth rate and deposition uniformity across large substrates. [4] | [4] |
This section provides a generalized workflow and a specific, detailed protocol for depositing SnO₂ films.
The following diagram outlines the key stages in a typical APCVD process.
This protocol is adapted from research on depositing fluorine-doped SnO₂ films using Et₃SnO₂CC₂F₅ [2].
1. Precursor Preparation and Vaporization
2. Substrate Preparation
3. Atmospheric Pressure CVD Deposition
4. Process Termination and Cooling
APCVD using organotin precursors is a versatile and industrially proven method for depositing high-quality SnO₂ coatings. The protocols outlined provide a foundation for research and development. Success hinges on the careful selection of the precursor and precise control over deposition parameters, particularly temperature and gas dynamics.
Aqueous phase extraction is a liquid-liquid fractionation technique, and one of its most common forms is the Aqueous Two-Phase System (ATPS). This method is particularly valued for being a gentle and environmentally friendly alternative to organic solvent extraction, as it uses water as the main component in both phases, helping to preserve the structure and activity of sensitive compounds [1] [2].
The core principle involves the formation of two immiscible aqueous phases, typically achieved by mixing two water-soluble polymers (e.g., PEG and dextran) or a polymer and a salt (e.g., PEG and a phosphate or sulfate salt) above certain concentrations [1] [2]. The separation of a target compound depends on its differential partitioning between these two phases.
The partition coefficient (K) is the key parameter, defined as:
The following diagram illustrates the general workflow for developing and optimizing an ATPS purification process.
Here are some common questions and issues that may arise when developing an aqueous extraction protocol for a compound like mono-octyltin trichloride.
Q1: What factors influence the partitioning of my compound in an ATPS? The partitioning is complex, but the main factors you can control are [1] [2]:
Q2: How do I select the right type of ATPS for my purification? Your choice depends on the nature of your target compound and impurities [1]:
Q3: My phases are not separating cleanly, or the process is very slow. What can I do? This is typically a issue of viscosity or density difference.
Q4: The recovery yield of my target compound is low. How can I improve it? The compound may be partitioning into the wrong phase or being lost at the interface.
Since a direct protocol for mono-octyltin trichloride is unavailable, use this general framework to design your own experiment. You will need to determine the optimal values for the variables in brackets.
Title: Development of an Aqueous Two-Phase System for the Purification of Mono-octyltin Trichloride
Objective: To separate and purify mono-octyltin trichloride from a reaction mixture containing inorganic tin salts and organic by-products.
Materials:
Methodology:
When optimizing your protocol, systematically record the following variables in a table:
| Parameter | Example Setting 1 | Example Setting 2 | Impact on Partitioning |
|---|---|---|---|
| ATPS Type | PEG/Salt | PEG/Dextran | Defines base system properties [1] |
| Polymer MW | 2000 Da | 4000 Da | Higher MW often drives molecules out of polymer phase [1] |
| Tie-Line Length | 25% w/w | 40% w/w | Longer TLL increases partitioning drive [1] |
| pH | 4.0 | 7.0 | Critical for charged molecules; can alter solubility |
| Temperature | 25°C | 4°C | Affects viscosity and equilibrium |
| Problem Symptom | Potential Cause | Recommended Solution | Key Parameters to Check |
|---|
| Low Product Purity (High DoT/DioCT content) | Ineffective separation from dioctyltin (DoT) and trioctyltin (TrioCT) by-products [1]. | Perform liquid-liquid extraction with an organic solvent and hydrochloric acid [1] [2]. | - HCl concentration (20-36% [1])
The most refined method involves a selective extraction process. The crude mixture is dissolved in an organic solvent (like n-heptane) and scrubbed with a 20-36% hydrochloric acid solution. Monothis compound is selectively extracted into the acid phase, separating it from dioctyltin and trioctyltin by-products, which remain in the organic phase. The pure product is then recovered from the acid phase [1] [2].
Patents strongly favor n-heptane and n-hexane [1] [2]. These aliphatic hydrocarbons are preferred because they:
Other solvents like diethyl ether or tetrahydrofuran are mentioned but can lead to issues like emulsion formation or require stricter temperature control [1].
The standard procedure is to wash the final organic product phase with deionized water and test the wash water. Halide ions (Cl⁻) can be detected using a silver nitrate (AgNO₃) test (looking for cloudiness) or by measuring electrical conductivity; the washing is complete once the wash water shows no presence of halides [1] [2].
Yes, the compound is moisture-sensitive and can be corrosive.
The following diagram illustrates the core purification workflow based on the patent data, which you can use as a reference for your experimental protocol.
For the core purification method described in the patents, here is a detailed protocol:
Detailed Protocol: Liquid-Liquid Extraction for Purification [1] [2]
Q1: Is allyltin trichloride stable enough to be isolated and stored? A1: No, typically not. Allyltin trichloride is generally considered a reactive intermediate. It is most commonly generated in situ from a stable precursor (like an allyltributylstannane) and a transmetallation agent (like tin(IV) chloride, SnCl₄), and then immediately used in the subsequent reaction with an electrophile [1]. Attempting to isolate and store it is likely impractical and could lead to decomposition.
Q2: What is the standard protocol to generate and use this reagent? A2: The established methodology involves a transmetallation reaction. The following workflow outlines the typical experimental sequence and its purpose [1]:
Workflow for In Situ Generation and Use of Allyltin Trichloride
Q3: What are the critical parameters to prevent decomposition during synthesis? A3: The key is to control the reaction environment to favor the formation of the desired intermediate and its rapid consumption. The table below summarizes the main failure modes and their solutions.
| Problem / Symptom | Root Cause | Proven Solution / Preventive Measure |
|---|---|---|
| Low Yield / Side Products | Decomposition of the reactive allyltin trichloride intermediate before it reacts. | Generate the intermediate in situ and immediately add the next electrophile to the same reaction vessel [1]. |
| Lack of Stereoselectivity | Impure or decomposed intermediate leading to unselective reactions. | Ensure reagents are anhydrous and use an inert atmosphere (e.g., N₂ or Argon) to exclude moisture [2]. |
| Reaction Does Not Proceed | Incorrect stoichiometry or inactive transmetallation agent. | Use fresh Tin(IV) Chloride (SnCl₄) and confirm the 1:1 molar ratio between the allylstannane precursor and SnCl₄ [2]. |
Q4: Are there any specific examples of this successful stabilization in practice? A4: Yes. A key 2012 study successfully "trapped" the intermediate allyltin trichloride by adding phenyllithium (PhLi) immediately after its generation with SnCl₄ [1]. This rapid quenching with a highly reactive agent prevented decomposition and allowed for the isolation and characterization of a stable organotin compound, confirming the structure and stereochemistry of the initial intermediate.
The most effective strategy for preventing the decomposition of allyltin trichloride is to avoid its isolation. The established synthetic approach treats it as a transient species, generated and consumed in a one-pot reaction system under strictly controlled anhydrous and oxygen-free conditions [1].
The table below summarizes key information about Phosphorus Trichloride based on the search results.
| Property | Description |
|---|---|
| Chemical Formula | PCl₃ [1] [2] |
| IUPAC Name | Trichlorophosphane [1] [2] |
| Structure & Shape | Trigonal pyramidal [2] |
| Physical State | Colorless to yellow fuming liquid [1] [2] |
| Key Reaction | Reacts with tin(II) chloride (SnCl₂) to generate a transient pnictogen(I) species, which can be trapped by other reagents [3] |
| Reaction with Water | Violent hydrolysis to form phosphorous acid (H₃PO₃) and hydrochloric acid (HCl) [1] [2] |
| Primary Hazard | Highly toxic, corrosive, and reacts readily with water to release HCl fumes [1] |
While explicit troubleshooting guides were not found, here are answers to some fundamental questions based on the available data.
What is the role of phosphorus trichloride in reactions with tin compounds? Phosphorus trichloride acts as a reactant with tin(II) chloride (SnCl₂) to produce a highly reactive, transient pnictogen(I) species. This in-situ generated species is the key intermediate that facilitates further reactions, such as cycloadditions with compounds like 1,4-diazabutadienes to form heterocyclic cations [3]. The PCl₃ itself is not a catalyst in the traditional sense but a reagent consumed to create the active species.
Why did my reaction produce unexpected side products or no product? The search results do not provide a direct troubleshooting guide for this issue. However, general principles for handling PCl₃ suggest critical factors to consider:
What are the critical safety precautions when working with phosphorus trichloride? Working with PCl₃ requires extreme caution due to its:
The following diagram outlines a general logical workflow for planning an experiment based on PCl₃, incorporating safety and optimization considerations.
Here are answers to specific technical issues you might encounter, based on an improved industrial process that recycles di-alkyltin dihalide streams [1].
| Problem | Root Cause | Solution | Key Parameter to Monitor |
|---|---|---|---|
| Final product has high color (dark appearance) | Buildup of discolored impurities during continuous recycling of process streams [1]. | Implement a dedicated distillation step for the di-alkyltin dihalide-rich bottoms stream before recycling it [1]. | Gardner color value: Target ≤ 3 for the distilled di-alkyltin dihalide stream [1]. |
| Low yield of MOTC | Suboptimal redistribution reaction; loss of valuable tin species to waste streams [1]. | Recycle a portion of the purified di-alkyltin dihalide (DOTD) distillate back to the alkylation step to maximize conversion to MOTC [1]. | Recycle ratio ((x_{recycle})): Can range from >0% to 100% of the DOTD distillate [1]. |
| Purity of MOTC does not meet specification | Ineffective separation of MOTC from the alkyltin halide mixture (RSnX₃, R₂SnX₂, R₃SnX) [1]. | Separate the alkyltin halide mixture by distillation to obtain a mono-alkyltin halide-rich distillate stream [1]. | Purity of the distillate stream. |
For researchers looking to replicate or adapt this methodology, here is a detailed breakdown of the core process steps.
The following diagram outlines the logical sequence and recycling pathways of the improved industrial process for producing high-purity, low-color mono-octyltin trichloride [1].
1. Alkylation Reaction (Step a)
2. Redistribution Reaction (Step b)
3. Distillation & Purification (Steps c & d) This is a two-stage separation critical for achieving high purity and low color.
| Process Step | Input Stream | Output Streams | Purpose & Specification |
|---|
| Step (c): Primary Distillation | Alkyltin halide mixture from Step (b) [1]. | 1. Distillate: Mono-alkyltin halide-rich product stream. 2. Bottoms: Liquid di-alkyltin halide-rich stream containing impurities [1]. | Initial separation of the desired MOTC product from the reaction mixture. | | Step (d): Purification Distillation | Di-alkyltin halide-rich bottoms stream from Step (c) [1]. | 1. Distillate: Purified Di-alkyltin dihalide with Gardner color ≤ 3. 2. Bottoms: Impurities-rich waste stream [1]. | Removes color-causing impurities before recycle, preventing their buildup. Ensures final product color meets commercial standards. |
4. Recycle Strategy (Step e)
This compound (chemical name: trichloro(octyl)stannane, CAS No. 3091-25-6) is an organotin compound with significant industrial importance, primarily used as an intermediate in PVC stabilizers. This compound serves as a crucial precursor in the synthesis of various octyltin-based stabilizers such as di(n-octyl)tin S,S'-bis(isooctylmercaptoacetate) and di(n-octyl)tin maleate polymer, which are employed in food packaging materials and other polyvinyl chloride applications. The purity requirements for these applications are stringent, with regulatory specifications limiting certain impurities to very low concentrations [1].
For researchers and industrial scientists working with this compound, understanding its synthesis pathways, purification methods, and handling requirements is essential for achieving optimal results in both laboratory and production settings. This technical support guide provides comprehensive information on the preparation methodologies, troubleshooting common issues, and analytical verification protocols to support professionals in drug development and chemical research.
This compound exhibits several critical physical and chemical properties that influence its handling, reactivity, and applications in various industrial processes:
The compound is hygroscopic and moisture-sensitive, requiring careful handling under controlled conditions to prevent hydrolysis and degradation. Its relatively low water solubility combined with good organic solvent compatibility makes it suitable for various synthetic applications in organic media.
Table: Primary Applications of this compound and Derivatives
| Application Area | Specific Use | Regulatory Limits | Importance |
|---|---|---|---|
| PVC Stabilizers | Intermediate for di(n-octyl)tin derivatives | ≤3% in resin, ≤1 ppm tin migration to food [1] | Thermal stability during PVC processing |
| Food Packaging Materials | Di(n-octyl)tin bis(mercaptoacetate) precursors | Organotin composition ≥95% dichloride [1] | Prevent degradation in transparent PVC films |
| Pharmaceutical Intermediates | Organometallic synthesis | High purity requirements | Catalytic applications in specific syntheses |
| Material Science Research | Nanomaterial precursors | Standard laboratory safety protocols | Functional material development |
The regulatory framework governing octyltin compounds, particularly for food-contact applications, imposes strict purity specifications. According to Canadian Food and Drug Regulations (Division 23), di(n-octyl)tin dichloride used in food packaging must contain no more than 5% total of n-octyltin trichloride or tri(n-octyl)tin chloride, with additional limits on isomeric alkyltin derivatives (≤0.2%) and homologous alkyltin derivatives (≤0.1%) [1]. These stringent requirements highlight the importance of precise synthesis control and effective purification methods in this compound production.
The direct synthesis approach represents a significant advancement in this compound production, enabling higher purity yields through optimized reaction conditions and purification techniques. This method involves the controlled reaction of tin(IV) chloride with organometallic reagents in specific stoichiometric ratios to favor monoalkylated product formation [3].
The patented process for high-purity monothis compound preparation involves several critical steps:
A key advantage of this method is the precise temperature control maintained throughout the process, particularly during the extraction and purification stages. The reaction typically proceeds at moderate temperatures, avoiding the excessive heat that can promote decomposition or byproduct formation. The extraction efficiency is highly dependent on maintaining the optimal temperature range of 20-80°C, with narrower ranges (40-60°C) often yielding superior phase separation and purity [3].
The classic industrial approach to octyltin chloride mixtures involves the direct reaction of metallic tin with n-octyl chloride in the presence of phosphorus trichloride as a catalyst. This method, described in patent US3872143A, produces a mixture of mono- and di-n-octyltin chlorides that is notably free from tri-n-octyltin chloride contamination [4].
The process characteristics include:
This method avoids the need for protecting atmospheric conditions and utilizes relatively simple reagents, making it economically favorable for industrial production. However, it offers less control over the specific monoalkylated product ratio compared to the direct synthesis method [4].
Table: Comparative Analysis of Synthesis Methods
| Parameter | Direct Synthesis | Classic Industrial Synthesis |
|---|---|---|
| Starting Materials | Tin(IV) chloride, tetraoctyltin or octyl Grignard reagents | Metallic tin, n-octyl chloride |
| Catalyst System | Not typically required | Phosphorus trichloride |
| Key Advantage | Higher purity monooctyltin product | No tri-n-octyltin chloride byproduct |
| Temperature Range | 20-80°C (optimal 40-60°C) | Higher temperatures needed for distillation |
| Product Specificity | Favors monooctyltin species | Mixture of mono- and dioctyltin species |
| Purification Requirements | Multiple extraction/washing steps | Distillation of olefin byproducts |
Incomplete reactions and impurity formation represent the most frequent challenges in this compound synthesis. These issues often stem from suboptimal reaction conditions, reagent quality problems, or inadequate process control.
Moisture Contamination: The highly hygroscopic nature of this compound and its precursors makes moisture exclusion critical. Even trace water can lead to hydrolysis reactions that reduce yield and generate oxychloride byproducts. Solution: Implement rigorous drying protocols for all reagents and reaction vessels. Use inert atmosphere (nitrogen or argon) protection throughout the synthesis and purification process. Maintain anhydrous conditions during extractions by using dried solvents [3] [2].
Temperature Control: Maintaining precise temperature parameters is essential for controlling reaction selectivity and minimizing byproducts. The optimal temperature range for the extraction and purification steps is typically between 40-60°C. Exceeding this range can promote decomposition pathways and undesirable side reactions, while lower temperatures may result in incomplete reactions or phase separation issues. Solution: Use calibrated temperature control systems with continuous monitoring. Implement gradual heating/cooling protocols rather than rapid temperature changes [3].
Stoichiometric Imbalance: Incorrect reagent ratios can lead to mixed alkylation products rather than the desired monooctyltin compound. The presence of dioctyltin and trioctyltin impurities complicates purification and reduces the yield of the target compound. Solution: Precisely control the molar ratio of tin(IV) chloride to alkylating agent. For direct synthesis from tetraoctyltin, the stoichiometry should be carefully balanced to favor the monochloride species through appropriate acidification protocols [3].
Efficient phase separation is critical for obtaining high-purity this compound, particularly in the direct synthesis method where extraction steps are employed. Several factors can compromise this process:
Emulsion Formation: During the extraction and washing steps, stable emulsions can form between the organic and aqueous phases, leading to difficult separation and product losses. Solution: Optimize the extraction temperature to the recommended range of 40-60°C. Adjust the ionic strength of the aqueous phase by adding sodium chloride or other salts. Employ centrifugation for stubborn emulsions. Implement controlled stirring rates that provide adequate mixing without excessive shear that promotes emulsion stability [3].
Incomplete Extraction: Suboptimal recovery of the product from reaction mixtures significantly impacts overall yield. Solution: Employ multiple sequential extractions with fresh solvent rather than a single extraction with large solvent volumes. The volume ratio of organic to aqueous phases should typically be maintained between 1:1 and 2:1 for efficient mass transfer. The acidification step with hydrochloric acid is particularly important for converting tin species into extractable forms [3].
Purification Limitations: While distillation is a common purification method for organotin compounds, this compound's thermal sensitivity (boiling point 150-159°C at 10 mmHg) requires careful control to prevent decomposition. Solution: Implement short-path distillation apparatus with precise temperature control. Consider alternative purification methods such as crystallization or chromatography for heat-sensitive applications. Always conduct purification under reduced pressure to minimize thermal stress [2].
This step-by-step protocol describes the laboratory-scale preparation of high-purity monothis compound based on the patented process [3]:
Reaction Setup:
Alkylation:
Acidification and Extraction:
Washing Protocol:
Solvent Removal:
Product Characterization:
Comprehensive analysis of this compound is essential for quality control, particularly for applications requiring high purity such as food-contact materials:
Gas Chromatography Analysis:
Purity Specifications (for food-contact applications) [1]:
Tin Content Analysis:
What is the optimal temperature range for this compound synthesis? The recommended temperature range for the extraction and purification steps is 20-80°C, with the optimal range being 40-60°C [3]. Maintaining this temperature range is critical for achieving efficient phase separation and high product purity. Higher temperatures may increase the risk of decomposition, while lower temperatures can result in incomplete reactions or difficult phase separation.
How can I prevent the formation of trioctyltin chloride byproducts? Controlling the stoichiometric ratio of starting materials is essential. Use an excess of tin(IV) chloride relative to the alkylating agent (typically 1.5:1 to 2:1 molar ratio). The classic industrial method using metallic tin with n-octyl chloride and phosphorus trichloride catalyst inherently avoids trioctyltin chloride formation through continuous removal of alpha-octene byproduct [4]. Additionally, implementing the direct synthesis method with precise control of reaction time and temperature minimizes dialkylation.
What purification methods are most effective for this compound? Liquid-liquid extraction followed by vacuum distillation represents the most effective purification approach. The extraction process with hydrochloric acid effectively separates tin-containing species from non-polar impurities. For final purification, short-path distillation under high vacuum (150-159°C at 10 mmHg) is recommended [3] [2]. For highest purity requirements, particularly for food-contact applications, additional crystallization from anhydrous hexane may be employed.
What are the critical storage conditions for this compound? this compound should be stored under strictly anhydrous conditions in a moisture-free environment due to its hygroscopic nature. Recommended storage includes amber glass bottles with secure seals, under an inert gas atmosphere (nitrogen or argon), at temperatures between 2-8°C. Contact with moisture leads to hydrolysis and formation of tin oxychlorides, which appear as white precipitates [2].
What safety precautions are necessary when handling this compound? this compound requires comprehensive safety measures including:
Synthesis and Extraction Workflow: This diagram illustrates the sequential steps in the direct synthesis of this compound, highlighting critical temperature control points (yellow nodes) that require precise management for optimal yield and purity.
The table below summarizes key characteristics and available data for butyltin and octyltin compounds, primarily based on their application as PVC stabilizers.
| Feature | Butyltin Compounds (including Trichloride) | Octyltin Compounds |
|---|---|---|
| Common Example | Monobutyltin trichloride (MBTC) [1] | Mono-octyltin (MOT), Di-octyltin (DOT) [2] |
| Primary Application | PVC stabilizer; precursor for transparent conductive coatings on glass [1] | PVC stabilizers [2] |
| Analytical Method (in PVC) | Headspace Solid-Phase Microextraction (HS-SPME) and GC-FPD [2] | Headspace Solid-Phase Microextraction (HS-SPME) and GC-FPD [2] |
| Limit of Quantitation (LOQ) | MBT: 0.3-1.0 ng Sn mL⁻¹ [2] | MOT: 0.3-1.0 ng Sn mL⁻¹ [2] |
| Recovery Rate (in analytical method) | >90% [2] | >80% [2] |
| Safety & Toxicity | Relatively low toxicity; releases corrosive HCl upon hydrolysis [1] | Information not specified in results |
| Market & Regulation Trends | Faces scrutiny and regulation; industry innovating towards less toxic alternatives [3] | Subject to same regulatory trends; development of safer alternatives is a key market driver [3] |
The following detailed methodology is adapted from a published procedure for determining butyltin and octyltin stabilizers in PVC products, using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography with Flame Photometric Detection (GC-FPD) [2]. This protocol serves as a standardized approach for comparing the presence and concentration of these compounds.
The workflow for this analytical method can be summarized as follows:
Step-by-Step Methodology:
While direct experimental reactivity data is limited, the provided information allows for some inferences:
The table below summarizes the available experimental toxicity data for Monobutyltin (MBT) from animal and in vitro studies.
| Toxicity Endpoint | Experimental Model | Dosage/Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Hepatotoxicity | Mice (in vivo) | Up to 7000 μmol/kg (oral) | Did not induce liver injury | [1] |
| Neurotoxicity | Human neuroblastoma cells (in vitro) | Higher doses (specifics not in abstract) | Light cytotoxic changes | [2] |
| Comparative Toxicity | Human neuroblastoma cells (in vitro) | N/A | Significantly less toxic than DBT or TBT | [2] |
The key experiments cited above used the following detailed methodologies:
The following diagram illustrates the experimental workflow for the neurotoxicity assessment.
Experimental Workflow for MBT Neurotoxicity Assessment
The most significant limitation is the complete absence of specific toxicity data for monooctyltin compounds in the search results. While monooctyltin is mentioned in a patent as a catalyst for polyurethane production [3], no toxicological studies were found. Therefore, a comparative analysis with monobutyltin is not possible at this time.
The table below summarizes the primary techniques used for the separation, identification, and quantification of organotin compounds (OTCs) in various matrices, including PVC.
| Analytical Method | Separation Principle | Detection Principle | Key Applications | Reported Performance (LOD, Linearity, Precision) |
|---|
| GC-PFPD [1] | Gas Chromatography (GC) | Pulsed Flame Photometric Detection (PFPD) | General OTC analysis | LOD: 0.6-0.8 ppb (for butyltins) [1] Precision (RSD): < 20% [1] | | GC-MS [2] [3] | Gas Chromatography (GC) | Mass Spectrometry (MS) | Water samples, general OTC analysis [2] [3] | LOD: 0.025 - 1 ng/L (in water) [2] | | HPLC-ICP-MS [4] | High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Textiles, plastics, speciation analysis [4] | LOD: 0.08 - 0.15 ng/g [4] Recovery: 92-106% [4] | | LC-ID-ICP-MS [5] | Liquid Chromatography (LC) | Isotope Dilution ICP-MS | Sediments, drinking water, high-precision quantification [5] | LOD (Ext. Cal): 1.5 - 25.6 ng/L [5] LOD (ID): 0.5 - 1.2 ng/L [5] Recovery (ID): 70-114% [5] | | Electrospray Tandem MS [6] | Often direct injection (no chromatographic separation) | Tandem Mass Spectrometry (MS/MS) | Biota, sediments, direct analysis [6] | LOD: <1 pg of Sn [6] |
Here is a deeper dive into the workflows for two of the most robust and sensitive methods highlighted in recent research.
This method, developed for challenging matrices like textiles and plastics, uses a novel extraction technique to improve efficiency [4].
This protocol is designed for precise speciation and quantification in environmental samples, using Isotope Dilution for highest accuracy [5].
To help visualize the decision-making process for selecting and applying these methods, the following diagram outlines a general workflow.
A critical technical consideration is the need for derivatization in Gas Chromatography (GC) methods. Since organotin compounds are polar and non-volatile, they must be chemically derivatized (e.g., using NaBEt₄) to become volatile enough for GC analysis [3] [5]. This adds an extra step to the workflow. In contrast, Liquid Chromatography (LC) methods like HPLC-ICP-MS do not require this derivatization, simplifying sample preparation [4] [5].
When comparing these methods for your application, please consider the following:
The synthesis of organotin(IV) complexes, often for biological evaluation, typically follows well-established ligand exchange reactions. The methodologies below are summarized from recent research articles.
General Synthesis of Diorganotin(IV) Complexes from Thiosemicarbazone Ligands [1]:
A common method involves reacting a diorganotin(IV) dichloride (e.g., Bu₂SnCl₂ or Me₂SnCl₂) with a ligand precursor.
HQCP) is first synthesized via a condensation reaction between an aldehyde and a thiosemicarbazide in dry methanol at low temperatures.HQCP) is refluxed with the diorganotin(IV) dichloride in a 1:1 molar ratio in dry methanol, using triethylamine (Et₃N) as a base to absorb the liberated HCl.Et₃N·HCl salt is removed by filtration. The filtrate is concentrated via rotary evaporation, and the solid crude product is recrystallized from a mixture of chloroform and n-hexane.General Synthesis of Organotin(IV) Carboxylates [2]:
This protocol is used to create complexes with the general formulae R₂SnL₂ and R₃SnL (where R = n-butyl or methyl, and L = a carboxylate ligand).
HL) is first converted to its sodium salt (NaL) by reaction with sodium bicarbonate in a methanol/water solution. The mixture is heated (~60°C) and the soluble sodium salt is recovered by rotary evaporation.NaL) and the organotin(IV) chloride are dissolved in dry chloroform and refluxed for several hours (e.g., 8 hours).The workflow for the synthesis and characterization of these compounds can be visualized as follows:
The table below summarizes key details from the experimental protocols found in the search results.
| Complex Type | Example Reactants & Conditions | Key Characterization Techniques | Cited Application / Activity |
|---|---|---|---|
| Diorganotin(IV) Thiosemicarbazone [1] | Bu₂SnCl₂/Me₂SnCl₂ + HQCP ligand, 1:1 ratio, dry MeOH, Et₃N, reflux. |
X-ray crystallography, FT-IR, NMR (1H, 13C, 119Sn), DFT studies. | DNA binding, plasmid DNA cleavage, anticancer potential. |
| Organotin(IV) Carboxylates [2] | R₂SnCl₂/R₃SnCl (R= Me, Bu) + Sodium carboxylate (NaL), dry CHCl3, reflux for 8h. |
FT-IR, NMR (1H, 13C, 119Sn), single-crystal XRD, elemental analysis. | Cytotoxicity against cancer cell lines (e.g., A549), antibacterial activity. |
The table below summarizes the key characteristics of organotin stabilizers and their main alternatives based on the gathered data.
| Stabilizer Type | Key Performance Strengths | Key Performance Limitations | Common Applications |
|---|---|---|---|
| Organotin (e.g., Methyltin, Butyltin) | Excellent heat stability & color retention [1] [2]; High transparency for clear products [1] [3] | Potential toxicity & environmental concerns [4] [5] [6]; Poor weathering resistance (can require UV protection) [3] | PVC pipes & fittings, window profiles, rigid films, cables [1] |
| Antimony Mercaptides | Good heat stability & color; Cost-effective; Closely related to organotin in processing [3] | Unsuitable for outdoor use; Severe photogreying (darkening) upon light exposure [3] | Likely similar to organotin for indoor applications |
| Calcium-Zinc & Organic Stabilizers | Non-toxic; Environmentally friendly; Meets strict regulatory standards [7] [8] | Generally lower heat stability vs. organotin; Can be more expensive [9] [8] | Medical devices, food packaging, consumer goods [8] |
For a research-focused audience, understanding the experimental evidence behind these performance claims is crucial.
A core method for evaluating stabilizer performance is measuring the thermal stability of PVC compounds under heat.
Performance under light exposure is a critical differentiator, particularly for outdoor applications.
Understanding how these stabilizers work at a molecular level, and their potential side effects, is key for development.
Organotin stabilizers, particularly mercaptides, function through a multi-faceted mechanism to prevent the thermal degradation of PVC, which begins with the dehydrochlorination of the polymer chain.
The following diagram illustrates this protective mechanism:
The search results highlight significant concerns regarding the toxicity of some organotins, which is an critical performance parameter for certain applications.
The following diagram summarizes this inflammatory pathway:
For researchers and scientists in drug development or material science, the following points are critical:
The table below summarizes key experimental data on the environmental persistence and ecotoxicological risk of butyltin and octyltin compounds.
| Compound | Primary Degradation Pathway | Half-life in Water (Aerobic) | Half-life in Sediment (Aerobic) | PEC/PNEC Ratio (Risk Quotient) [1] | Key Metabolites |
|---|---|---|---|---|---|
| Butyltins (e.g., TBT, DBT, MBT) | Sequential debutylation [2], Biodegradation, Photolysis [3] | 4 - 14 days (for TBT) [2] | 1 - 2 years (for TBT) [1] | DBT: 1.3 - 2.3 (Hazardous) | Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin [2] |
| Octyltins (e.g., MOT, DOT) | Dealkylation (degradation) [1] | Data Limited | Data Limited | DOT: 3.3 - 33 (Hazardous) | Monoocytltin (MOT), Inorganic Tin |
| Methyltins (e.g., DMT) | Biodegradation, Photolysis [3] | 2 - 17 days [1] | Data Limited | DMT: 0.019 - 0.19 (Not Hazardous) | Monomethyltin (MMT), Inorganic Tin |
> PEC/PNEC Explanation: A PEC/PNEC ratio (Predicted Environmental Concentration/Predicted No-Effect Concentration) greater than 1 indicates a potential risk to the environment [1].
The degradation of tributyltin (TBT) follows a sequential debutylation pathway, breaking down into less toxic compounds step-by-step [2]. This process is common to many organotin compounds.
Accurate measurement of these compounds in environmental samples is complex and requires sophisticated instrumentation. The general workflow involves extraction, derivatization, separation, and detection [4] [5] [6].
The table below compares two validated experimental protocols for determining organotin compounds in different environmental matrices.
| Protocol Aspect | Method for PVC Products [4] | Method for Landfill Leachates & Seafood [5] [6] |
|---|---|---|
| Sample Type | Poly(vinyl chloride) products | Landfill leachates, seafood (fish, crustaceans, mollusks) |
| Extraction | Dissolution in THF, hydrolysis with HCl | Acidified methanol extraction, Solid-Phase Extraction (SPE) cleanup |
| Derivatization | NaBEt₄ in acetate buffer (pH 4.5, 50°C) | NaBEt₄ or NaBPr₄ with Tris-citrate buffer (pH 6.0) |
| Separation & Detection | GC-FPD (Gas Chromatography-Flame Photometric Detection) | GC-ICP-MS (Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry) |
| Key Performance Metrics | LOQ: 0.3-1.0 ng Sn mL⁻¹; Recovery: >80-90% | LOD: <0.25 μg Sn kg⁻¹ (seafood); Recovery: 70-120%; RSD: <10% |
The following table summarizes three modern microextraction techniques developed for analyzing organotin compounds (OTCs) in food and environmental samples.
| Method Name | Basic Principle | Typical Analytes | Key Advantages | Reported Performance (Recovery %, LODs) |
|---|---|---|---|---|
| Magnetism-enhanced IT-SPME [1] | Online extraction using a porous polymer monolith with magnetic nanoparticles inside a capillary. | DPhT, TBT, TPhT | High automation; online coupling to HPLC; high extraction capacity and stability [1]. | Recovery: 93.5-105.3% (water), 90.2-102.1% (seafood); LOD: 0.010-0.021 µg/L [1]. |
| Hollow-Fiber LPME [2] | A protected liquid membrane in a porous fiber extracts and pre-concentrates analytes from the sample. | MBT, DBT, TBT | Excellent cleanup for complex matrices (e.g., fruit juices); minimal solvent use [2]. | Recovery: 80.5-92.1%; LOD: 0.8-1.8 µg/L; Precision (RSD): <15.5% [2]. |
| Vortex-Assisted DLLME [3] | A small volume of extraction solvent is dispersed with a disperser solvent via vortexing for rapid extraction. | MBT, DBT, TBT | Very fast and simple; high pre-concentration factor; uses common lab equipment [3]. | High enrichment factors (70.9-191.5); LOD: 0.13-0.36 µg/kg (as Sn) in fish/mussels [3]. |
These modern microextraction techniques generally aim to overcome the limitations of traditional methods like Liquid-Liquid Extraction (LLE), which often require large volumes of toxic solvents and are time-consuming [2] [3].
Here are the core procedural steps for each of the advanced methods, which you can adapt and optimize for your specific laboratory conditions.
This method involves an online system where extraction and analysis are coupled.
The workflow for this online system can be visualized as follows:
This is a manual, off-line method known for its effective clean-up of complex samples.
This method is prized for its speed and high enrichment factors.
When choosing a method, consider these factors based on the presented data:
The table below summarizes key characteristics of organotin stabilizers based on the available information.
| Feature | General Organotin Characteristics | Specific Mono-organotin Data | Specific Diorganotin Data |
|---|---|---|---|
| General Mechanism | Substitution of labile chlorine atoms; Scavenging of evolved HCl [1] [2]. | Information missing | Information missing |
| Typical Performance | Excellent heat stability & color retention; considered among the most efficient thermal stabilizers [1]. | A patent claims compositions with mono- and diorganotin mixtures impart "superior" stabilization vs. prior art [3]. | Information missing |
| Common Types | Methyltin, Butyltin, Octyltin mercaptides [1] [4] [5]. | Information missing | Information missing |
| Performance Hierarchy | For tin neodecanoates: Dioctyltin (DOTDN) > Dibutyltin (DBTDN) > Dimethyltin (DMTDN) in thermal stabilization effect [5]. | Information missing | Information missing |
| Synergy with Ca/Zn | Tin neodecanoates combined with CaSt₂ and ZnSt₂ (ratio 5:4:1) showed better thermal stability and lubricity than using tin neodecanoate alone [5]. | Information missing | Information missing |
Researchers use several standardized tests to evaluate PVC thermal stability. Here are detailed methodologies for key experiments:
Congo Red Test (Static Thermal Stability)
Thermal Aging Test (Oven Test)
Twin-Roller Mill Test (Dynamic Thermal Stability)
The following diagram illustrates the general mechanism of organotin stabilizers in preventing PVC thermal degradation.
The search results indicate that direct, side-by-side experimental comparisons of mono- vs. diorganotin stabilizers are scarce in recent public literature. Here's how you can approach this:
The table below summarizes the performance of different analytical procedures for determining organotin compounds, including octyltins, as described in recent research.
| Sample Matrix | Analytical Technique | Sample Preparation & Extraction | Key Performance Data | Reference (Year) |
|---|
| Seafood (fish, crustaceans, mollusks) | GC-ICP/MS [1] | Extraction with acidified methanol; cleanup with Florisil SPE; derivatization with sodium tetraethylborate [1]. | LOD: ≤ 0.25 μg Sn kg⁻¹ LOQ: ≤ 1.0 μg Sn kg⁻¹ Linear Range: 0.125 – 12.5 μg Sn kg⁻¹ Recovery: 70-120% [1] | (2020) | | Landfill Leachates | GC-ICP/MS [2] | Methanol as co-extraction reagent; pH adjustment with Tris-citrate buffer; derivatization with NaBEt₄ or NaBPr₄; liquid-liquid extraction into hexane [2]. | LOD: < 2 ng Sn L⁻¹ (for most OTCs) Repeatability: RSD < 3% [2] | (2011) | | Soil | GC-PFPD [3] | Comparison of extraction techniques (MSAE, ASE, MAE, UAE); MSAE chosen for best recovery/ repeatability; ethylation/extraction [3]. | The method was validated for soils with varying organic matter content, but specific LOD/LOQ values for octyltins were not detailed in the abstract [3]. | (2008) |
For researchers looking to implement these methods, here is a more detailed breakdown of the experimental workflows.
This method was developed to preserve the moiety of individual organotin compounds (OTCs) and was validated according to Eurachem guidelines.
This procedure was designed as a simple and reliable routine method for complex water samples.
The following diagram generalizes the core steps involved in the analysis of octyltins and other organotin compounds, as reflected in the cited methodologies.
When comparing these methods for your own work, consider the following points derived from the general principles of analytical validation [4]:
Corrosive;Irritant;Health Hazard;Environmental Hazard